AZM475271
Description
Properties
Molecular Formula |
C28H22ClNO4 |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one |
InChI |
InChI=1S/C28H22ClNO4/c1-16-24-22(33-26(16)27(32)30-14-13-17-5-3-4-6-20(17)30)11-12-23-25(24)21(31)15-28(2,34-23)18-7-9-19(29)10-8-18/h3-12H,13-15H2,1-2H3 |
InChI Key |
HUWLQJUHXIKAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C3=C(C=C2)OC(CC3=O)(C)C4=CC=C(C=C4)Cl)C(=O)N5CCC6=CC=CC=C65 |
Origin of Product |
United States |
Foundational & Exploratory
AZM475271: A Dual Inhibitor of Src and TGF-β Signaling Pathways
An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AZM475271, a potent, orally active small molecule inhibitor. Initially developed as a selective Src family kinase inhibitor, emerging evidence has revealed its dual role in also potently inhibiting the Transforming Growth Factor-β (TGF-β) signaling pathway. This guide details the molecular targets of this compound, its effects on key signaling cascades, and the experimental evidence supporting its mechanism of action, presented in a format tailored for researchers and drug development professionals.
Core Mechanism of Action
This compound exerts its anti-tumor effects through the targeted inhibition of two critical signaling pathways implicated in cancer progression: the Src and TGF-β pathways.
1. Inhibition of Src Family Kinases:
This compound is a selective inhibitor of Src family kinases, with potent activity against c-Src, Lck, and c-yes.[1] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[2][3][4] In many cancers, Src is aberrantly activated, leading to uncontrolled tumor growth and metastasis. This compound inhibits the phosphorylation of c-Src kinase, thereby blocking its downstream signaling cascades.[1]
2. Inhibition of the TGF-β Signaling Pathway:
In addition to its effects on Src, this compound has been shown to be a potent inhibitor of TGF-β-mediated cellular responses.[5][6][7] The TGF-β pathway is a complex signaling network that can act as both a tumor suppressor in the early stages of cancer and a promoter of metastasis in later stages.[8] this compound has been demonstrated to inhibit TGF-β-induced Smad and p38 mitogen-activated protein kinase (MAPK) phosphorylation, Smad-dependent transcriptional activation, and cellular processes such as epithelial-mesenchymal transition (EMT) and cell motility.[5][6][7] While the precise mechanism of its anti-TGF-β effect is still under investigation, it is suggested that this compound may function as a dual Src/TGF-β inhibitor.[5][6]
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.
| Target Kinase | IC50 (µM) | Reference |
| c-Src | 0.01 | [1] |
| Lck | 0.03 | [1] |
| c-yes | 0.08 | [1] |
| Cell Line | Assay | Effect | IC50/Concentration | Reference |
| c-Src transfected 3T3 cells | Proliferation | Inhibition | IC50 = 0.53 µM (24h) | [1] |
| A549 (Lung Carcinoma) | Proliferation | Inhibition | IC50 = 0.48 µM (72h) | [1] |
| L3.6pl (Pancreatic Carcinoma) | Proliferation | No significant effect below 15 µM | 1-20 µM (48h) | [1] |
| L3.6pl (Pancreatic Carcinoma) | Apoptosis | Induction | 5 µM (12h) | [1] |
| L3.6pl (Pancreatic Carcinoma) | Migration | Inhibition | 0.1-5 µM (4h) | [1] |
| Panc-1 (Pancreatic Carcinoma) | TGF-β1-induced chemokinesis | Blocked in a dose-dependent fashion | Not specified | [5] |
| MDA-MB 231, MDA-MB 468, MCF7 (Breast Cancer) | Mammosphere formation | Used as a Src inhibitor control | 10 µM | [9] |
Signaling Pathways
The dual inhibitory action of this compound impacts two major signaling pathways crucial for cancer progression.
Src Signaling Pathway Inhibition
This compound directly inhibits the kinase activity of Src, leading to the downregulation of its downstream effectors. This disrupts multiple oncogenic processes.
TGF-β Signaling Pathway Inhibition
This compound also interferes with the TGF-β signaling cascade, preventing the pro-metastatic effects of TGF-β in advanced cancers.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
In Vitro Assays
1. Kinase Inhibition Assay:
-
Objective: To determine the inhibitory activity of this compound against specific kinases.
-
Methodology: The IC50 values for c-Src, Lck, and c-yes were determined using enzymatic assays. While the specific proprietary assay details are not publicly available, such assays typically involve incubating the purified kinase with a substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often through the quantification of substrate phosphorylation.
2. Cell Proliferation Assay:
-
Objective: To assess the effect of this compound on the growth of cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., A549, c-Src transfected 3T3) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound or vehicle control.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or fluorescence is measured, and the data is used to calculate the IC50 value.[1]
-
3. Western Blot Analysis:
-
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins.
-
Methodology:
-
Cells are treated with this compound for a specified time.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Src, Src, p-Smad2, Smad2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate.
-
4. Cell Migration and Invasion Assays:
-
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
-
Methodology (Migration):
-
A wound-healing assay or a Boyden chamber assay can be used.
-
In a wound-healing assay, a scratch is made in a confluent monolayer of cells, which are then treated with this compound. The rate of wound closure is monitored over time.
-
In a Boyden chamber assay, cells are seeded in the upper chamber of a transwell insert and treated with this compound. The number of cells that migrate to the lower chamber is quantified.
-
-
Methodology (Invasion):
-
A Boyden chamber assay is used with the transwell insert coated with a basement membrane extract (e.g., Matrigel).
-
The number of cells that invade through the matrix and migrate to the lower chamber is quantified.
-
5. Luciferase Reporter Assay:
-
Objective: To measure the effect of this compound on TGF-β-dependent transcriptional activation.
-
Methodology:
-
Cells are transfected with a reporter plasmid containing a TGF-β-responsive promoter element driving the expression of a luciferase gene.
-
The transfected cells are treated with TGF-β in the presence or absence of this compound.
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of the TGF-β signaling pathway.[5]
-
In Vivo Models
1. Xenograft Tumor Growth Studies:
-
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human cancer cells (e.g., L3.6pl pancreatic cancer cells) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[1]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally, and tumor growth is monitored by measuring tumor volume with calipers at regular intervals.[1]
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).
-
2. Metastasis Models:
-
Objective: To evaluate the effect of this compound on the metastatic spread of cancer.
-
Methodology:
-
Orthotopic implantation of cancer cells into the relevant organ (e.g., pancreas) or intravenous injection of cancer cells can be used to model metastasis.
-
Treatment with this compound is initiated, and the development of metastases in distant organs (e.g., liver, lungs) is monitored using techniques like bioluminescence imaging (if cells are engineered to express luciferase) or histological analysis of tissues at the end of the study.
-
Conclusion
This compound is a promising anti-cancer agent with a dual mechanism of action targeting both the Src and TGF-β signaling pathways. Its ability to inhibit key drivers of tumor proliferation, survival, migration, and metastasis provides a strong rationale for its further investigation and development as a therapeutic agent. This guide provides a comprehensive overview of its mechanism, supported by quantitative data and detailed experimental methodologies, to aid researchers in their ongoing efforts to understand and exploit the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The molecular effect of metastasis suppressors on Src signaling and tumorigenesis: new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]
- 7. research.uni-luebeck.de [research.uni-luebeck.de]
- 8. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
AZM475271 Src Kinase Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZM475271 is a potent and selective, orally active Src family kinase (SFK) inhibitor.[1] Developed by AstraZeneca, this small molecule compound has been investigated for its potential as an anti-cancer agent due to the critical role of Src kinases in tumor progression, including proliferation, invasion, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data associated with this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Src family kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. This inhibition of Src-mediated signaling disrupts various cellular processes that are crucial for tumor growth and survival.
Quantitative Data
Kinase Inhibition Profile
This compound has demonstrated high affinity for several members of the Src kinase family. The available half-maximal inhibitory concentration (IC50) values are summarized in the table below. A broader kinase selectivity profile is not publicly available, which may indicate that the compound's development was halted at the preclinical stage.
| Kinase | IC50 (µM) |
| c-Src | 0.01[1] |
| Lck | 0.03[1] |
| c-Yes | 0.08[1] |
In Vitro Cellular Activity
This compound has shown inhibitory effects on the proliferation of various cancer cell lines.
| Cell Line | Assay Duration | IC50 (µM) |
| c-Src transfected 3T3 fibroblasts | 24 hours | 0.53[1] |
| A549 (human lung carcinoma) | 72 hours | 0.48[1] |
Signaling Pathways
This compound primarily exerts its effects by inhibiting the Src kinase signaling pathway. Src is a non-receptor tyrosine kinase that plays a pivotal role in relaying signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), integrins, and G protein-coupled receptors (GPCRs). Upon activation, Src phosphorylates a multitude of downstream substrates, initiating several signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis.
Caption: Src Signaling Pathway and Inhibition by this compound.
Inhibition of TGF-β Signaling
Interestingly, preclinical studies have revealed that this compound can also inhibit signaling mediated by Transforming Growth Factor-beta (TGF-β). While the precise mechanism is not fully elucidated, it is suggested that this compound may act as a dual inhibitor of both Src and the TGF-β pathway. This cross-inhibition is significant as the TGF-β pathway is also implicated in tumor progression and metastasis, particularly in advanced-stage cancers.
Preclinical In Vivo Studies
This compound has been evaluated in preclinical animal models, primarily in pancreatic cancer, demonstrating anti-tumor and anti-metastatic activity.
| Cancer Type | Animal Model | Treatment | Key Findings |
| Pancreatic Cancer | Orthotopic Nude Mice | 50 mg/kg, oral, daily | Reduced primary tumor volume and metastasis.[1] |
| Pancreatic Cancer | Orthotopic Nude Mice | 50 mg/kg this compound + 100 mg/kg Gemcitabine | Enhanced anti-tumor effect and apoptosis compared to either agent alone.[1] |
Experimental Protocols
Kinase Activity Assay (Representative Protocol)
This protocol describes a common method for determining the IC50 of a kinase inhibitor.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Methodology:
-
Reagents: Purified recombinant Src kinase, appropriate peptide substrate, ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), this compound, DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the Src kinase solution to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For instance, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence readout.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay - Representative Protocol)
This protocol outlines a common method to assess the effect of a compound on cell proliferation.
Detailed Methodology:
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., A549).
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Addition and Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
In Vivo Xenograft Study (Representative Protocol)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
Detailed Methodology:
-
Cell Implantation:
-
Harvest and resuspend human pancreatic cancer cells (e.g., L3.6pl) in a suitable medium.
-
Anesthetize immunodeficient mice (e.g., nude mice) and orthotopically inject the cancer cells into the pancreas.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth. Once tumors are established and reach a certain size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) orally once daily. The control group receives the vehicle. For combination studies, a second group would receive the combination of this compound and another therapeutic agent like gemcitabine.
-
-
Monitoring and Endpoint:
-
Measure tumor volume periodically using calipers or an imaging modality.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the primary tumors.
-
Examine relevant organs for metastases.
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
-
Assess the incidence and extent of metastasis.
-
Perform histological and immunohistochemical analyses on the tumor tissues to evaluate cell proliferation, apoptosis, and angiogenesis.
-
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials for this compound. The lack of progression into clinical development may be due to a variety of factors, including but not limited to pharmacokinetic properties, off-target effects, or strategic decisions by the developing company.
Conclusion
This compound is a potent Src family kinase inhibitor with demonstrated anti-tumor and anti-metastatic effects in preclinical models of cancer. Its ability to also modulate the TGF-β signaling pathway suggests a potentially broader mechanism of action. While the absence of clinical trial data limits the assessment of its therapeutic potential in humans, the information gathered from preclinical studies provides valuable insights for researchers and drug development professionals working on Src kinase inhibitors and related signaling pathways. The detailed protocols provided in this guide can serve as a foundation for the in vitro and in vivo evaluation of similar compounds.
References
AZM475271: A Technical Guide to a Potent Src Family Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of AZM475271, a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases. Contrary to potential misconceptions, the primary molecular target of this compound is not a component of the spindle assembly checkpoint, such as Mps1 kinase. Instead, extensive research has characterized this compound as a powerful modulator of Src-mediated signaling pathways, which are critical in oncogenesis, regulating cellular processes like proliferation, migration, and angiogenesis. Furthermore, this inhibitor has been observed to exert effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway, suggesting a broader mechanism of action with potential therapeutic implications in oncology. This guide details the quantitative biochemical and cellular activity of this compound, outlines key experimental methodologies for its characterization, and provides visual representations of the pertinent signaling pathways and experimental workflows.
Core Target and Mechanism of Action
This compound is an orally active and selective small molecule inhibitor that targets the kinase activity of the Src family of tyrosine kinases.[1] The primary mechanism of action involves binding to the ATP-binding site of Src kinases, which prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins. This inhibition blocks the downstream signaling cascades that promote tumor growth, survival, migration, and angiogenesis.[1] The Src family includes several members, and this compound has demonstrated inhibitory activity against key members like c-Src, Lck, and c-yes.[1]
In addition to its direct effect on Src kinases, this compound has been shown to functionally inhibit the TGF-β signaling pathway.[2][3] While the precise mechanism of this cross-inhibition is not fully elucidated, it may contribute to the anti-tumor effects of the compound, as TGF-β signaling is known to be involved in processes like epithelial-mesenchymal transition (EMT) and metastasis.[2][3]
Quantitative Data
The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key potency data.
Table 1: Biochemical Inhibition of Src Family Kinases
| Target Kinase | IC50 (μM) | Assay Type |
| c-Src | 0.01 | Kinase Assay |
| Lck | 0.03 | Kinase Assay |
| c-yes | 0.08 | Kinase Assay |
Data sourced from MedChemExpress.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (μM) | Duration |
| A549 | Proliferation Assay | Cell Viability | 0.48 | 72 h |
| c-Src3T3 | Proliferation Assay | Cell Viability | 0.53 | 24 h |
| L3.6pl | Cell Migration Assay | Inhibition of Migration | 1-5 | 4 h |
| Panc-1 | Chemokinesis Assay | Inhibition of Migration | Dose-dependent | - |
Data compiled from various sources.[1][2]
Signaling Pathways
Src Kinase Signaling Pathway
Src kinases are integral signaling nodes that relay signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Upon activation, Src phosphorylates a multitude of downstream substrates, activating key pathways such as the Ras-MAPK, PI3K-Akt, and STAT3 pathways, which collectively drive cell proliferation, survival, and motility.
Caption: Simplified Src kinase signaling pathway and the inhibitory action of this compound.
Interaction with TGF-β Signaling
This compound has been shown to inhibit TGF-β-mediated cellular responses. The interaction between Src and TGF-β signaling is complex. TGF-β can activate Src through a non-canonical pathway, and Src, in turn, can modulate TGF-β signaling. By inhibiting Src, this compound can disrupt this crosstalk.
Caption: Crosstalk between TGF-β and Src signaling pathways, and the inhibitory point of this compound.
Experimental Protocols
The following are representative protocols for key assays used to characterize Src inhibitors like this compound.
In Vitro Kinase Assay
This protocol describes a radiometric assay to determine the IC50 of an inhibitor against a purified kinase.
Workflow Diagram:
Caption: Experimental workflow for an in vitro radiometric kinase assay.
Methodology:
-
Reaction Setup: In a 96-well plate, combine purified Src kinase, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound in DMSO to the reaction wells. Include DMSO-only wells as a control.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing MgCl2 and [γ-32P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of each reaction mixture onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat multiple times with phosphoric acid and ethanol to remove unbound [γ-32P]ATP.
-
Quantification: Dry the filter mat and quantify the amount of incorporated 32P in each spot using a phosphorimager or scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This protocol outlines the use of a colorimetric assay (e.g., MTT or WST-1) to measure the effect of this compound on the proliferation of cancer cell lines.
Workflow Diagram:
Caption: Experimental workflow for a cellular proliferation assay.
Methodology:
-
Cell Seeding: Plate a cancer cell line (e.g., A549) in a 96-well plate at a predetermined density and allow the cells to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add a proliferation reagent such as MTT or WST-1 to each well and incubate for a few hours.
-
Signal Measurement: If using MTT, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
Cell Migration Assay (Transwell Assay)
This protocol describes a transwell (or Boyden chamber) assay to assess the impact of this compound on cancer cell migration.
Workflow Diagram:
Caption: Experimental workflow for a transwell cell migration assay.
Methodology:
-
Chamber Setup: Place transwell inserts with a porous membrane into the wells of a 24-well plate.
-
Chemoattractant: Add cell culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Cell Preparation: Harvest and resuspend cancer cells in serum-free medium. Pre-treat the cells with different concentrations of this compound or a vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a dye such as crystal violet.
-
Quantification: Count the number of stained, migrated cells in several random fields of view under a microscope. Compare the number of migrated cells in the treated groups to the control group.
Conclusion
This compound is a selective inhibitor of Src family kinases with demonstrated biochemical and cellular activity. Its mechanism of action, centered on the inhibition of Src-mediated signaling pathways, and its potential to modulate TGF-β signaling, positions it as a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this class of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The type II TGF-β receptor phosphorylates Tyr182 in the type I receptor to activate downstream Src signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
AZM475271: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZM475271 is a potent and selective, orally active inhibitor of Src family kinases (SFKs).[1] Contrary to initial inquiries which may associate it with Mps1, extensive research has characterized this compound as a key inhibitor of Src, a non-receptor tyrosine kinase frequently overexpressed and activated in a multitude of human cancers.[2][3] Its mechanism of action extends beyond Src inhibition, demonstrating significant cross-inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway.[4] This guide provides an in-depth analysis of the core downstream signaling pathways modulated by this compound, focusing on its effects on the Src/FAK/STAT3 axis and the TGF-β/Smad pathway. It includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visual diagrams of the affected pathways to support further research and drug development efforts.
Introduction: Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of Src family kinases.[5] By blocking the phosphorylation capabilities of Src, it effectively disrupts the initiation of multiple downstream signaling cascades that are critical for tumor progression. Key consequences of Src inhibition by this compound include the reduction of cell proliferation, migration, and invasion, as well as the induction of apoptosis.[1][2] Furthermore, this compound has been shown to inhibit the TGF-β signaling pathway, a key pathway involved in epithelial-mesenchymal transition (EMT), metastasis, and modulation of the tumor microenvironment.[4][6] This dual inhibitory function makes this compound a compound of significant interest in oncology research.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of a specific biological or biochemical function.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (µM) | Source |
| c-Src | 0.01 | [1] |
| Lck | 0.03 | [1] |
| c-Yes | 0.08 | [1] |
Table 2: Cellular Proliferation Inhibition
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Source |
| c-Src transfected 3T3 | Fibroblast | 24 h | 0.53 | [1] |
| A549 | Lung Carcinoma | 72 h | 0.48 | [1] |
| MDA-MB 231 | Breast Cancer | 24 h | ~1.38 | [7] |
| MDA-MB 468 | Breast Cancer | 24 h | Not specified | [7] |
| BT-20 | Breast Cancer | 24 h | Not specified | [7] |
| MCF7 | Breast Cancer | 24 h | Not specified | [7] |
| T47D | Breast Cancer | 24 h | Not specified | [7] |
| SK-BR-3 | Breast Cancer | 24 h | Not specified | [7] |
| 4T1 | Murine Breast Cancer | 24 h | Not specified | [7] |
Note: A study on breast cancer cell lines used a concentration of 10 µM of this compound to achieve Src inhibition.[7]
Core Downstream Signaling Pathways
Inhibition of the Src/FAK/STAT3 Signaling Axis
Src is a central node in signaling pathways that regulate cell adhesion, migration, and proliferation. Upon activation, Src phosphorylates numerous substrates, including Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3). The phosphorylation of FAK is crucial for cell motility, while STAT3 activation promotes the transcription of genes involved in cell survival and proliferation. This compound-mediated inhibition of Src leads to a downstream reduction in the phosphorylation of both FAK and STAT3, thereby impeding these pro-tumorigenic processes.[7]
Cross-Inhibition of the TGF-β/Smad Signaling Pathway
The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[8] In advanced cancers, TGF-β can induce EMT, a process that allows cancer cells to become more motile and invasive. The canonical TGF-β pathway involves the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to regulate gene expression. This compound has been demonstrated to inhibit TGF-β-induced phosphorylation of Smad2, suggesting a mechanism of cross-inhibition between the Src and TGF-β pathways.[4] This inhibition can block TGF-β-mediated cellular responses such as cell migration.[4]
Key Experimental Protocols
In Vitro Src Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on Src kinase activity.
Objective: To determine the IC50 value of this compound against purified Src kinase.
Materials:
-
Recombinant human Src kinase
-
Src peptide substrate (e.g., KVEKIGEGTYGVVYK)[2]
-
ATP (γ-32P ATP for radiometric assay or cold ATP for luminescence-based assays)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (luminescence or radioactivity)
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control.
-
In a 96-well plate, add the diluted this compound or DMSO control.
-
Add the Src kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Src peptide substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of ADP produced (or substrate phosphorylated).
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol outlines the procedure to detect changes in the phosphorylation status of key downstream proteins (p-Smad2, p-STAT3, p-FAK) in cells treated with this compound.
Objective: To confirm the inhibitory effect of this compound on Src and TGF-β signaling pathways in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., TGF-β1 for p-Smad2 analysis)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Smad2, anti-p-STAT3, anti-p-FAK, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of this compound for a specified time. For p-Smad2 analysis, stimulate with TGF-β1 for a short period (e.g., 30 minutes) before lysis.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the effect of this compound.
Downstream Cellular Consequences
The inhibition of key signaling nodes like Src and the TGF-β pathway by this compound leads to a cascade of anti-tumor effects. The disruption of these pathways culminates in reduced cell viability, decreased metastatic potential, and ultimately, the induction of programmed cell death (apoptosis).
Conclusion
This compound is a selective Src family kinase inhibitor with demonstrated activity against key signaling pathways implicated in cancer progression. Its ability to concurrently inhibit the Src/FAK/STAT3 axis and the TGF-β/Smad pathway underscores its potential as a multi-faceted anti-cancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the mechanism and therapeutic application of this compound and other Src inhibitors. Further exploration of its efficacy in various cancer models, both as a monotherapy and in combination with other treatments, is warranted.
References
- 1. The roles of TGFβ in the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src family kinases in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transforming Growth Factor-β: An Agent of Change in the Tumor Microenvironment [frontiersin.org]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. TGF-β signaling, tumor microenvironment and tumor progression: the butterfly effect [imrpress.com]
- 7. Modulation of Src Kinase Activity by Selective Substrate Recognition with Pseudopeptidic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
The Role of AZM475271 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZM475271 is a potent and selective, orally active inhibitor of Src family kinases (SFKs). Beyond its established role in curbing cell proliferation and migration, this compound has emerged as a significant inducer of apoptosis, the process of programmed cell death crucial for tissue homeostasis and a key target in oncology research. This technical guide provides an in-depth analysis of the role of this compound in apoptosis, detailing its impact on key signaling pathways, presenting quantitative data from relevant studies, and outlining experimental protocols for its investigation.
Introduction to this compound and Apoptosis
This compound is a small molecule inhibitor that primarily targets Src, a non-receptor tyrosine kinase frequently overexpressed and activated in a variety of human cancers. Src kinase is a pivotal node in signaling pathways that regulate cell growth, adhesion, invasion, and survival. By inhibiting Src, this compound disrupts these oncogenic signals, leading to anti-tumor effects. A critical component of its anti-cancer activity is the induction of apoptosis. Apoptosis is a regulated cellular process that eliminates damaged or unwanted cells. It is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of proteases called caspases. Dysregulation of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate uncontrollably. Therapeutic agents that can effectively restore or induce apoptosis in cancer cells are of paramount interest in drug development.
Mechanism of Action: this compound-Induced Apoptosis
The pro-apoptotic activity of this compound is multifaceted, primarily stemming from its inhibition of Src kinase and its downstream effects on critical signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway.
Inhibition of Src Kinase Signaling
Src kinase promotes cell survival through the activation of several downstream pathways that suppress apoptosis. One of the key mechanisms by which Src inhibits apoptosis is through the activation of the Ras-Raf-MEK-ERK pathway, which can lead to the degradation of the pro-apoptotic BH3-only protein Bik[1]. Furthermore, Src can directly phosphorylate and inactivate pro-apoptotic proteins such as Caspase-8, thereby blocking the initiation of the apoptotic cascade[2]. By inhibiting Src kinase activity, this compound can relieve this suppression of apoptosis, leading to the activation of pro-apoptotic machinery.
Cross-inhibition of the TGF-β Signaling Pathway
This compound has been shown to cross-inhibit the TGF-β signaling pathway, which plays a dual role in cancer[3][4]. In late-stage cancers, TGF-β can promote tumor progression, metastasis, and epithelial-mesenchymal transition (EMT). This compound can block TGF-β-induced cellular responses, including the activation of Smad proteins, which are key mediators of TGF-β signaling[3]. The interplay between TGF-β and apoptosis is complex; however, under certain contexts, inhibition of pro-tumorigenic TGF-β signaling can contribute to the induction of apoptosis.
Quantitative Data on this compound-Induced Apoptosis
Quantitative analysis of apoptosis is crucial for evaluating the efficacy of anti-cancer agents. The following table summarizes the available quantitative data on the pro-apoptotic effects of this compound.
| Cell Line | Concentration of this compound | Incubation Time | Apoptotic Effect | Reference |
| L3.6pl (Human Pancreatic Cancer) | 5 µM | 12 hours | 12.6% of cells underwent apoptosis | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is essential for a comprehensive understanding of the role of this compound in apoptosis.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound to induce apoptosis.
Experimental Workflows
The following diagrams outline the typical workflows for key experiments used to study the role of this compound in apoptosis.
Detailed Experimental Protocols
The following are detailed, generalized protocols for key experiments used to investigate this compound-induced apoptosis.
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., L3.6pl) in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 5 µM) or vehicle control for the specified duration (e.g., 12 hours).
-
Cell Harvesting: Gently collect the culture medium containing floating cells. Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE). Combine the floating and adherent cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
Materials:
-
Cell culture reagents
-
This compound
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate. Treat cells with this compound at various concentrations and time points. Include a vehicle control.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well. Mix by gentle shaking.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the number of cells (if performing a parallel viability assay) or to the vehicle control. Express the results as fold change in caspase-3/7 activity.
Western Blot Analysis for Cleaved PARP and Cleaved Caspase-3
This method detects the cleavage of key apoptotic substrates.
Materials:
-
Cell culture reagents
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
This compound demonstrates a clear role in the induction of apoptosis in cancer cells through its potent inhibition of Src family kinases and its cross-inhibition of the TGF-β signaling pathway. The quantitative data, though currently limited, supports its pro-apoptotic activity. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and quantify the apoptotic effects of this compound in various cancer models. A deeper understanding of its apoptotic mechanisms will be instrumental in the continued development and clinical application of this promising anti-cancer agent.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Src Kinase Inhibitor AZM475271: A Modulator of Cell Proliferation and Migration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZM475271 is a potent and selective Src family kinase (SFK) inhibitor that has garnered significant interest in oncological research. Src kinases are non-receptor tyrosine kinases that play a crucial role in regulating a multitude of cellular processes, including proliferation, survival, adhesion, and migration. Dysregulation of Src signaling is a common feature in various human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of this compound on cell proliferation and migration, with a particular focus on its impact on pancreatic ductal adenocarcinoma (PDAC) cells. The document details the underlying molecular mechanisms, summarizes key quantitative data, and provides outlines of the experimental protocols used to elucidate these effects.
Mechanism of Action: Dual Inhibition of Src and TGF-β Signaling
This compound exerts its anti-proliferative and anti-migratory effects primarily through the inhibition of Src kinase activity. However, a key aspect of its mechanism is the cross-inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical driver of epithelial-mesenchymal transition (EMT) and metastasis in late-stage cancers.[1]
The TGF-β pathway, upon ligand binding, activates its type I receptor (ALK5), which in turn phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. This phosphorylation event is a critical step in the signaling cascade that leads to changes in gene expression promoting a migratory and invasive phenotype. This compound has been shown to effectively block the C-terminal phosphorylation of both Smad2 and Smad3, thereby attenuating downstream TGF-β signaling.[1] This dual inhibitory action on both Src and TGF-β pathways makes this compound a promising candidate for targeting metastatic dissemination.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cell proliferation, migration, and the expression of associated molecular markers.
Table 1: Effect of this compound on Cell Migration
| Cell Line | Assay Type | Treatment | Result | Reference |
| Panc-1 | Real-time cell migration (chemokinesis) | This compound (dose-dependent) | Effective blockade of TGF-β1-induced chemokinesis. | [1] |
| Panc-1 | Real-time cell migration (chemokinesis) | Ectopic expression of constitutively active ALK5T204D mutant + this compound | Inhibition of high chemokinetic activity. | [1] |
Table 2: Effect of this compound on Gene Expression Associated with Epithelial-Mesenchymal Transition (EMT)
| Cell Line | Gene Target | Treatment | Method | Result | Reference |
| Panc-1 | MMP2 | TGF-β1 + this compound | Quantitative Real-Time PCR | Inhibition of TGF-β1-induced upregulation. | [1] |
| Panc-1 | MMP9 | TGF-β1 + this compound | Quantitative Real-Time PCR | Inhibition of TGF-β1-induced upregulation. | [1] |
| Panc-1 | N-cadherin | TGF-β1 + this compound | Quantitative Real-Time PCR | Inhibition of TGF-β1-induced upregulation. | [1] |
| Panc-1 | Vimentin | TGF-β1 + this compound | Quantitative Real-Time PCR | Inhibition of TGF-β1-induced upregulation. | [1] |
| Panc-1 | E-cadherin | TGF-β1 + this compound | Quantitative Real-Time PCR | Partial relief of TGF-β1-induced suppression. | [1] |
Table 3: Effect of this compound on TGF-β Signaling Pathway Activity
| Cell Line | Assay Type | Treatment | Result | Reference |
| Panc-1, Colo357 | Luciferase Reporter Gene Assay | TGF-β1 + this compound | Inhibition of TGF-β1-dependent reporter gene activity. | [1] |
| Panc-1, Colo357 | Phosphoimmunoblotting | TGF-β1 + this compound | Inhibition of C-terminal phosphorylation of Smad2 and Smad3. | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the evaluation of this compound's effects.
1. Cell Culture
-
Cell Lines: Pancreatic ductal adenocarcinoma cell lines Panc-1 and Colo357 are commonly used.
-
Culture Conditions: Cells are maintained in a standard cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
2. Real-Time Cell Migration Assay (Chemokinesis)
-
Principle: This assay measures the random migration of cells in real-time. The xCELLigence system is a commonly used platform for this purpose.
-
Procedure:
-
Cells are seeded in the upper chamber of a specialized microelectronic sensor plate (CIM-Plate 16) in a serum-free medium.
-
The lower chamber contains a medium with a chemoattractant (e.g., FBS).
-
As cells migrate through the microporous membrane towards the chemoattractant, they come into contact with and adhere to the electronic sensors on the underside of the membrane.
-
The impedance of the electron flow caused by the attached cells is measured in real-time and is proportional to the number of migrated cells.
-
The effect of this compound is assessed by adding different concentrations of the inhibitor to the upper chamber along with the cells.
-
3. Quantitative Real-Time PCR (qRT-PCR)
-
Principle: qRT-PCR is used to quantify the expression levels of specific genes of interest, such as those involved in EMT.
-
Procedure:
-
RNA Extraction: Total RNA is isolated from treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers for the target genes (e.g., MMP2, MMP9, N-cadherin, Vimentin, E-cadherin) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: The amplification of the PCR product is monitored in real-time using a fluorescent dye (e.g., SYBR Green). The relative expression of the target genes is calculated using the ΔΔCt method.
-
4. Luciferase Reporter Gene Assay
-
Principle: This assay measures the activity of a specific signaling pathway by using a reporter gene (luciferase) under the control of a promoter that is responsive to that pathway.
-
Procedure:
-
Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing a TGF-β-responsive element (e.g., a Smad-binding element) driving the expression of the luciferase gene.
-
Treatment: After transfection, cells are treated with TGF-β1 in the presence or absence of various concentrations of this compound.
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
Normalization: A co-transfected plasmid expressing Renilla luciferase is often used to normalize for transfection efficiency.
-
5. Phosphoimmunoblotting (Western Blotting)
-
Principle: This technique is used to detect and quantify the levels of specific phosphorylated proteins, such as phospho-Smad2 and phospho-Smad3.
-
Procedure:
-
Cell Lysis: Treated and untreated cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of Smad2 and Smad3, as well as with antibodies for the total forms of these proteins as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the bands is quantified using densitometry software.
-
Mandatory Visualizations
Caption: Signaling pathway showing this compound's dual inhibition of Src and TGF-β signaling.
Caption: Workflow of key experiments to evaluate this compound's effects.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by effectively inhibiting both Src kinase activity and the pro-metastatic TGF-β signaling pathway. Its ability to suppress cell proliferation and migration, particularly in the context of pancreatic cancer, underscores its therapeutic promise. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially harness the capabilities of this dual-action inhibitor in the fight against metastatic disease. Further studies are warranted to fully elucidate its in vivo efficacy and to explore its potential in combination therapies.
References
The Src Kinase Inhibitor AZM475271: A Technical Deep Dive into its Preclinical Efficacy in Pancreatic Cancer
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical research on AZM475271, a potent Src tyrosine kinase inhibitor, in the context of pancreatic ductal adenocarcinoma (PDAC). This document is intended for researchers, scientists, and drug development professionals seeking detailed insights into the mechanism of action, experimental validation, and therapeutic potential of this compound.
Core Mechanism of Action
This compound is a small molecule inhibitor that primarily targets Src, a non-receptor tyrosine kinase frequently overexpressed and activated in pancreatic cancer.[1][2] Src kinase is a critical node in various signaling pathways that drive tumor progression, including proliferation, survival, invasion, angiogenesis, and metastasis.[1][2] Notably, research has revealed that this compound also exhibits cross-inhibitory effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key player in epithelial-mesenchymal transition (EMT) and metastatic dissemination in late-stage PDAC.[3] This dual inhibition of both Src and TGF-β signaling pathways positions this compound as a promising therapeutic agent against pancreatic cancer.[3]
Quantitative Preclinical Efficacy
Preclinical studies in orthotopic nude mouse models of human pancreatic cancer have demonstrated the significant anti-tumor and anti-metastatic activity of this compound, both as a monotherapy and in combination with the standard-of-care chemotherapeutic agent, gemcitabine.
Table 1: In Vivo Efficacy of this compound in an Orthotopic Pancreatic Cancer Model
| Treatment Group | Primary Pancreatic Tumor Volume Reduction | Incidence of Lymph Node Metastasis | Incidence of Liver Metastasis | Reference |
| Control | - | 5/5 animals | 3/5 animals | [4] |
| This compound alone | ~40% | Not specified | Not specified | [4][5] |
| This compound + Gemcitabine | 90% | 0/8 animals | 0/8 animals | [4][5] |
The combination of this compound with gemcitabine not only resulted in a striking 90% reduction in primary tumor volume but also completely abrogated lymph node and liver metastases in the treated animals.[4][5] This synergistic effect suggests that this compound sensitizes pancreatic cancer cells to the cytotoxic effects of gemcitabine.[4]
Key Signaling Pathways and Experimental Workflows
The multifaceted anti-cancer effects of this compound are rooted in its ability to modulate several critical signaling cascades. The following diagrams illustrate the key pathways affected by this compound and a typical experimental workflow for its evaluation.
Figure 1: Simplified signaling pathway of this compound action in pancreatic cancer.
Figure 2: General experimental workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
The following are summaries of key experimental methodologies employed in the preclinical evaluation of this compound.
Real-Time Cell Migration (Chemokinesis) Assay
-
Objective: To assess the effect of this compound on the random migration of pancreatic cancer cells.
-
Cell Lines: Panc-1.
-
Methodology:
-
Pancreatic cancer cells are seeded in the upper chamber of a Boyden Chamber or a real-time cell analyzer with microelectronic sensors.
-
The cells are treated with varying concentrations of this compound in the presence or absence of TGF-β1 as a chemoattractant.
-
Cell migration to the lower chamber or the change in impedance due to cell movement is monitored in real-time.
-
Data is analyzed to determine the dose-dependent effect of this compound on cell migration.[3]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the expression of genes associated with EMT and invasion.
-
Target Genes: MMP2, MMP9, N-cadherin, vimentin, and E-cadherin.[3]
-
Methodology:
-
Pancreatic cancer cells (e.g., Panc-1, Colo357) are treated with TGF-β1 with or without this compound for a specified duration.[3]
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using specific primers for the target genes and a housekeeping gene for normalization.
-
The relative fold change in gene expression is calculated using the ΔΔCt method.
-
Luciferase Reporter Gene Assay
-
Objective: To measure the transcriptional activity of the TGF-β/Smad signaling pathway.
-
Methodology:
-
Pancreatic cancer cells are transiently transfected with a luciferase reporter construct containing Smad-binding elements.
-
The transfected cells are then treated with TGF-β1 in the presence or absence of this compound.[3]
-
Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
The results are normalized to a co-transfected control plasmid (e.g., Renilla luciferase).
-
Phospho-Immunoblotting
-
Objective: To detect the phosphorylation status of key signaling proteins.
-
Target Proteins: Smad2 and Smad3.
-
Methodology:
-
Pancreatic cancer cells are treated as required (e.g., with TGF-β1 and/or this compound).
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated forms of Smad2 and Smad3, followed by a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system. Total protein levels are also assessed as a loading control.[3]
-
Orthotopic Nude Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound on primary tumor growth and metastasis.
-
Methodology:
-
L3.6pl cells are surgically implanted into the pancreas of nude mice.[4]
-
Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, gemcitabine alone, and this compound in combination with gemcitabine.[4]
-
This compound is typically administered daily via oral gavage, while gemcitabine is administered intraperitoneally.[4]
-
Tumor growth is monitored over time. At the end of the study, mice are euthanized, and primary tumors are excised and weighed.
-
Metastatic lesions in organs such as the lymph nodes and liver are counted and analyzed.[4]
-
Tumor tissues can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and microvessel density (e.g., CD31).[4]
-
Conclusion and Future Directions
The preclinical data on this compound strongly support its potential as a therapeutic agent for pancreatic cancer. Its dual inhibitory action on Src and TGF-β signaling pathways provides a strong rationale for its further development. The synergistic effects observed with gemcitabine are particularly compelling and suggest a promising combination therapy strategy. Future research should focus on elucidating the detailed molecular mechanisms of synergy with chemotherapy, identifying predictive biomarkers for patient stratification, and advancing this compound or similar Src inhibitors into well-designed clinical trials for pancreatic cancer. While no clinical trial data for this compound in pancreatic cancer is currently available, the promising preclinical findings underscore the therapeutic potential of targeting Src in this challenging disease.
References
- 1. Targeted inhibition of Src kinase signaling attenuates pancreatic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of SRC tyrosine kinase as treatment for human pancreatic cancer growing orthotopically in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effect of Src kinase inhibition on metastasis and tumor angiogenesis in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
AZM475271 in Breast Cancer Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZM475271 is a potent and selective small molecule inhibitor of Src family kinases (SFKs). The Src signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, migration, and invasion, and its dysregulation is frequently implicated in the progression and metastasis of various cancers, including breast cancer. Emerging evidence also suggests that this compound may exert its anti-cancer effects through the modulation of other signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, which plays a complex, context-dependent role in breast cancer, initially acting as a tumor suppressor and later promoting metastasis. This technical guide provides an in-depth overview of the preclinical studies involving this compound in breast cancer, with a focus on its mechanism of action, experimental data, and relevant methodologies.
Mechanism of Action
This compound is an orally active and selective Src kinase inhibitor. It has been shown to inhibit the phosphorylation of several Src family kinases, with IC50 values of 0.01 µM for c-Src, 0.03 µM for Lck, and 0.08 µM for c-yes. By inhibiting Src kinase activity, this compound can disrupt downstream signaling cascades that are crucial for tumor cell proliferation, migration, and invasion.
Furthermore, studies have indicated that this compound may also function as an inhibitor of the TGF-β signaling pathway. This dual inhibitory activity is of significant interest in oncology, as both Src and TGF-β pathways are known to contribute to the aggressive phenotype of breast cancer, particularly in the context of metastasis and therapy resistance.
Preclinical Data in Breast Cancer
The primary research on this compound in breast cancer has been conducted in vitro using various breast cancer cell lines. These studies have demonstrated the potential of this compound to inhibit key processes associated with cancer progression, both as a single agent and in combination with other targeted therapies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in breast cancer cell lines. It is important to note that the available data is currently limited, and further studies are warranted to establish a more comprehensive quantitative profile of this compound's efficacy.
| Cell Line | Assay | Treatment | Concentration | Observed Effect | Reference |
| MDA-MB-231 | Cell Migration | This compound | 10 µM | Significant decrease in cell migration. | [1] |
| MDA-MB-231 | Cell Invasion | This compound | 10 µM | Significant decrease in cell invasion. | [1] |
| MDA-MB-231 | Mammosphere Formation | This compound | 10 µM | Reduction in mammosphere formation, indicating an effect on cancer stem-like cells. | [1] |
| MDA-MB-468 | Mammosphere Formation | This compound | 10 µM | Reduction in mammosphere formation. | [1] |
| MCF7 | Mammosphere Formation | This compound | 10 µM | Reduction in mammosphere formation. | [1] |
| Combination Therapy | Cell Line | Assay | Treatment | Concentration | Observed Effect | Reference |
| STAT3 + Src Inhibition | MDA-MB-231 | Cell Migration | WP1066 + this compound | 10 µM + 10 µM | More significant reduction in migration compared to individual inhibitors. | [1] |
| STAT3 + Src Inhibition | MDA-MB-231 | Cell Invasion | WP1066 + this compound | 10 µM + 10 µM | More significant reduction in invasion compared to individual inhibitors. | [1] |
| STAT3 + Src Inhibition | MDA-MB-231 | Mammosphere Formation | WP1066 + this compound | 10 µM + 10 µM | More significant reduction in mammosphere formation compared to individual inhibitors. | [1] |
| FAK + Src Inhibition | MDA-MB-231 | Cell Migration | FAK inhibitor 14 + this compound | 2.5 µM + 10 µM | Significant reduction in cell migration. | [1] |
| FAK + Src Inhibition | MDA-MB-231 | Cell Invasion | FAK inhibitor 14 + this compound | 2.5 µM + 10 µM | Significant reduction in cell invasion. | [1] |
| FAK + Src Inhibition | MDA-MB-231 | Mammosphere Formation | FAK inhibitor 14 + this compound | 2.5 µM + 10 µM | Significant reduction in mammosphere formation. | [1] |
Experimental Protocols
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem-like cells.
-
Cell Preparation:
-
Culture breast cancer cell lines (e.g., MDA-MB-231, MCF7) to 70-80% confluency.
-
Harvest cells using trypsin and neutralize with serum-containing media.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Ensure a single-cell suspension by passing the cells through a 40 µm cell strainer.
-
Perform a cell count using a hemocytometer.
-
-
Plating:
-
Plate the single-cell suspension in ultra-low attachment plates at a low density (e.g., 5,000 to 20,000 cells/mL) to prevent cell aggregation.
-
-
Treatment:
-
After 24 hours, treat the mammosphere cultures with this compound at the desired concentration (e.g., 10 µM).
-
Include appropriate vehicle controls.
-
-
Incubation and Analysis:
-
Incubate the plates for 7-10 days to allow for mammosphere formation.
-
After the incubation period, count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
-
Transwell Invasion Assay
This assay measures the invasive potential of cancer cells through a basement membrane matrix.
-
Chamber Preparation:
-
Rehydrate Transwell inserts with an 8 µm pore size by adding serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.
-
Coat the upper surface of the Transwell membrane with a thin layer of Matrigel (or other basement membrane extract) and allow it to solidify at 37°C for at least 30 minutes.
-
-
Cell Preparation:
-
Harvest and resuspend breast cancer cells in serum-free medium.
-
Perform a cell count.
-
-
Assay Setup:
-
Seed the desired number of cells (e.g., 5 x 10^4 to 1 x 10^5 cells) in the upper chamber of the Transwell insert in serum-free medium containing this compound or vehicle control.
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with a solution such as crystal violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
The results can be expressed as the average number of invaded cells per field or as a percentage of the control.
-
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by this compound in the context of breast cancer.
References
AZM475271: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZM475271 is a potent and selective Src family kinase (SFK) inhibitor. As a member of the anilinoquinazoline class of compounds, it has demonstrated significant activity in preclinical models of various cancers, including pancreatic, breast, and prostate cancer. This document provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It details its mechanism of action, focusing on the inhibition of key signaling pathways such as Src, Focal Adhesion Kinase (FAK), and Signal Transducer and Activator of Transcription 3 (STAT3). Furthermore, this guide outlines detailed protocols for key in vitro and in vivo experiments and provides visual representations of the associated signaling cascades and experimental workflows to facilitate further research and development.
Chemical Structure and Properties
This compound is chemically identified as N-(2-Chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinamine. Its structure and key properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | N-(2-Chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinamine | [1] |
| Molecular Formula | C₂₃H₂₇ClN₄O₃ | [2][3] |
| Molecular Weight | 442.94 g/mol | [2][3] |
| CAS Number | 476159-98-5 | [2][3] |
| SMILES String | ClC1=CC=C(OC)C=C1NC3=NC=NC2=CC(OCC4CCN(C)CC4)=C(OC)C=C23 | [3] |
| Solubility | Soluble to 100 mM in DMSO. Slightly soluble in DMF and Ethanol. | [1][2][3] |
| Purity | ≥98% | [2][3] |
| Appearance | Solid | |
| Storage | Store at room temperature. | [2][3] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of Src family kinases, which are non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, survival, and migration.[4] Overactivity of Src kinases is frequently observed in various cancers, contributing to tumor progression and metastasis.[5]
Kinase Inhibitory Profile
This compound demonstrates high affinity and specificity for the ATP-binding site of Src kinases, preventing the phosphorylation of downstream substrates.[4] Its inhibitory activity against various kinases is detailed in the table below.
| Target Kinase | IC₅₀ (µM) | Reference(s) |
| c-Src | 0.01 | [1][6] |
| Lck | 0.03 | [1][6] |
| c-Yes | 0.08 | [1][6] |
| VEGFR2 | 0.7 | [1] |
Downstream Signaling Pathways
By inhibiting Src, this compound modulates several downstream signaling pathways critical for cancer cell survival and proliferation.
-
Src/FAK/STAT3 Signaling: this compound has been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are key downstream effectors of Src.[7] This inhibition leads to reduced cell migration, invasion, and cancer stem cell properties.[7]
-
TGF-β Signaling: this compound can cross-inhibit the tumor-promoting effects of Transforming Growth Factor-beta (TGF-β) signaling, a pathway often associated with epithelial-mesenchymal transition (EMT) and metastasis in advanced cancers.[2]
The following diagram illustrates the inhibition of the Src/FAK/STAT3 signaling pathway by this compound.
Cellular and In Vivo Effects
-
Anti-proliferative Activity: this compound inhibits the proliferation of various cancer cell lines, including those of the prostate (PC3, DU145) and lung (A549).[1]
-
Induction of Apoptosis: The compound induces apoptosis in cancer cells and can sensitize them to the cytotoxic effects of other chemotherapeutic agents like gemcitabine.[2][3]
-
Anti-angiogenic and Anti-metastatic Effects: In vivo studies have demonstrated that this compound reduces tumor size, vascularity, and metastasis in a pancreatic cancer mouse model.[2][3] It also exhibits anti-angiogenic properties both in vitro and in vivo.[2][3]
-
Inhibition of Cancer Stem Cells: By targeting the STAT3, FAK, and Src signaling pathways, this compound can reduce the cancer stem cell population and tumorigenic potential in breast cancer models.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments that have been conducted to characterize the activity of this compound.
In Vitro Src Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against Src kinase.
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the Src kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
luminescence, which is proportional to the amount of ADP generated and thus the kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
The following diagram illustrates the workflow for the in vitro kinase inhibition assay.
Mammosphere Formation Assay
This assay is used to assess the effect of this compound on the self-renewal capacity of cancer stem cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF7)
-
Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, bFGF)
-
This compound
-
Ultra-low attachment plates
-
Trypsin-EDTA
-
Cell strainer
Procedure:
-
Culture breast cancer cells as a monolayer.
-
Harvest the cells and prepare a single-cell suspension by passing them through a cell strainer.
-
Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for 7-10 days to allow for mammosphere formation.
-
Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
-
To assess self-renewal, collect the primary mammospheres, dissociate them into single cells, and re-plate them under the same conditions for secondary mammosphere formation.
-
Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.
In Vivo Tumor Growth Inhibition in a Pancreatic Cancer Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Human pancreatic cancer cell line (e.g., L3.6pl)
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80)
-
Calipers
Procedure:
-
Subcutaneously inject human pancreatic cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at a specified dose (e.g., 50 mg/kg) daily to the treatment group. The control group receives the vehicle.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
The following diagram outlines the logical flow of the in vivo tumor growth inhibition study.
Conclusion
This compound is a valuable research tool for investigating the role of Src family kinases in cancer and other diseases. Its potent and selective inhibitory activity, coupled with its demonstrated efficacy in preclinical models, makes it a compound of significant interest for further investigation. This technical guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental protocols to aid researchers in their studies. The provided visualizations of key signaling pathways and experimental workflows are intended to facilitate a clearer understanding of its mechanism of action and practical application in a laboratory setting. Further research into the clinical potential of this compound and similar Src inhibitors is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levistolide A and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo [explorationpub.com]
- 5. Protocol to purify and culture human pancreatic cancer cells from patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammosphere formation assay from human breast cancer tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AZM475271 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZM475271 is a potent and selective inhibitor of Src family kinases (SFKs), which are non-receptor tyrosine kinases that play critical roles in regulating cell proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of SFK signaling is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[1][2] this compound exerts its inhibitory effect by binding to the ATP-binding site of Src kinases, thereby blocking the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that contribute to tumor growth and metastasis.[3] Additionally, studies have shown that this compound can cross-inhibit the transforming growth factor-beta (TGF-β) signaling pathway, further highlighting its potential as a dual inhibitor in cancer therapy.[4][5]
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including recommended working concentrations, detailed experimental protocols for determining optimal concentrations, and methods for analyzing its effects on cellular signaling pathways.
Data Presentation
Reported Working Concentrations and IC50 Values of this compound
The effective working concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being investigated. The following table summarizes reported working concentrations and half-maximal inhibitory concentration (IC50) values from various studies. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions empirically.
| Cell Line | Assay Type | Concentration Range | IC50 Value | Reference |
| L3.6pl (Human Pancreatic Cancer) | Proliferation Assay | 1-20 µM | > 15 µM (48h) | [6][7] |
| L3.6pl (Human Pancreatic Cancer) | Migration Assay | 0.1-5 µM | - | [6][7] |
| L3.6pl (Human Pancreatic Cancer) | Src Kinase Activity | 1-10 µM | - | [6][7] |
| L3.6pl (Human Pancreatic Cancer) | Apoptosis Assay | 5 µM | - | [6][7] |
| Panc-1 (Human Pancreatic Cancer) | Chemokinesis Assay | Dose-dependent | - | [4] |
| MDA-MB 231, MDA-MB 468, MCF7 (Human Breast Cancer) | Mammosphere Culture | 10 µM | - | [8] |
| c-Src transfected 3T3 (Fibroblast) | Proliferation Assay | - | 0.53 µM (24h) | [6] |
| A549 (Human Lung Carcinoma) | Proliferation Assay | - | 0.48 µM (72h) | [6] |
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)
To determine the cytotoxic or anti-proliferative effects of this compound on a specific cell line, a dose-response experiment using a cell viability assay such as the MTT assay is recommended.[9][10][11]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells in culture
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[12]
-
Protocol 2: Analysis of Protein Expression and Phosphorylation by Western Blotting
Western blotting is a key technique to investigate the effect of this compound on the expression and phosphorylation status of its target proteins (e.g., Src) and downstream signaling molecules.[13][14][15][16][17]
Materials:
-
Cells treated with this compound at the desired concentration and for the appropriate time.
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-Smad2/3, anti-Smad2/3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treating cells with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.
-
Mandatory Visualizations
Caption: Workflow for determining the optimal working concentration of this compound.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 4. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. origene.com [origene.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. bio-rad.com [bio-rad.com]
Application Notes and Protocols for AZM475271 Treatment of Panc-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZM475271 is a potent and selective Src family kinase (SFK) inhibitor.[1] Src kinases are non-receptor tyrosine kinases that are often overexpressed and hyperactivated in various human cancers, including pancreatic cancer.[2] They play a crucial role in regulating cellular processes such as proliferation, survival, migration, and invasion.[2] In pancreatic ductal adenocarcinoma (PDAC), the most common type of pancreatic cancer, Src signaling is implicated in tumor progression and metastasis.[2] The Panc-1 cell line, derived from a human pancreatic epithelioid carcinoma, is a widely used model for studying pancreatic cancer. This document provides detailed application notes and protocols for studying the effects of this compound on Panc-1 cells.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of Src. This inhibition blocks the phosphorylation of downstream target proteins, thereby disrupting the signaling cascades that promote cancer cell proliferation, survival, and motility.[1][3] Notably, in Panc-1 cells, this compound has been shown to not only inhibit Src signaling but also to cross-inhibit the transforming growth factor-beta (TGF-β) signaling pathway.[4] This dual inhibition is significant as both pathways are key drivers of epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell migration and invasion.[4]
Data Presentation
Quantitative Data Summary
Table 1: Observed Effects of this compound on Panc-1 Cells
| Parameter | Effect | Observations |
| Cell Migration | Inhibition | This compound effectively blocked TGF-β1-induced chemokinesis (random cell migration) in a dose-dependent manner.[4] |
| Gene Expression | Modulation | Inhibited the TGF-β1-induced upregulation of MMP2, MMP9, N-cadherin, and vimentin genes, which are associated with EMT and invasion.[4] |
| Signaling Pathway | Inhibition | Inhibited the activation of Smad2 and Smad3, key mediators of the TGF-β signaling pathway.[4] |
Table 2: Effects of Other Src Inhibitors on Panc-1 Cells (for reference)
| Inhibitor | Parameter | Value/Effect |
| Dasatinib | Cell Proliferation | Inhibition |
| Cell Migration | Significant decrease starting at 100 nmol/L.[5] | |
| Cell Invasion | Concentration-dependent decrease.[5] | |
| Anchorage-Independent Growth | Inhibition (fewer colonies in soft agar).[5] | |
| Cell Cycle | Decreased percentage of cells in S-phase.[5] | |
| PP2 | Cell Motility | Inhibition of TGF-β1-dependent motility.[4] |
Signaling Pathways
The following diagrams illustrate the signaling pathways in Panc-1 cells that are affected by this compound treatment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Inhibition of SRC tyrosine kinase as treatment for human pancreatic cancer growing orthotopically in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Effect of Src kinase inhibition on metastasis and tumor angiogenesis in human pancreatic cancer (2007) | Ivan Ischenko | 53 Citations [scispace.com]
- 4. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayo.edu [mayo.edu]
Application Notes and Protocols for AZM475271 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZM475271 is a potent and selective inhibitor of Src family kinases, which are non-receptor tyrosine kinases frequently overexpressed and activated in a variety of human cancers. These kinases play a crucial role in signaling pathways that regulate cell proliferation, migration, adhesion, and angiogenesis. Preclinical studies in mouse models have demonstrated the anti-tumor and anti-metastatic potential of this compound, particularly in pancreatic and breast cancer models. This document provides detailed application notes and protocols for the administration of this compound in mouse models based on available preclinical data.
Mechanism of Action
This compound primarily exerts its anti-cancer effects by inhibiting Src tyrosine kinase. This inhibition disrupts downstream signaling pathways critical for tumor progression and metastasis. Key pathways affected include:
-
Src/FAK/STAT3 Signaling: this compound inhibits the phosphorylation of Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3), which are crucial for cell migration, invasion, and the maintenance of cancer stem cells[1].
-
TGF-β Signaling: this compound has been shown to cross-inhibit the transforming growth factor-beta (TGF-β) signaling pathway. This dual inhibition of both Src and TGF-β pathways may contribute to its efficacy in preventing metastatic dissemination, particularly in late-stage pancreatic cancer[2][3].
The following diagram illustrates the key signaling pathways targeted by this compound.
References
- 1. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]
Application Notes and Protocols: Preparation of AZM475271 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZM475271 is a potent and selective Src family kinase (SFK) inhibitor used in cancer research to study signaling pathways involved in cell proliferation, migration, and apoptosis.[1][2][3] Accurate and reproducible experimental results depend on the correct preparation and storage of a stable stock solution. This document provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), along with its physicochemical properties, storage recommendations, and relevant biological context.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is critical for accurate calculations and solution preparation.
| Property | Value | Reference |
| Molecular Weight (M.Wt) | 442.94 g/mol | [1][2][4] |
| Molecular Formula | C₂₃H₂₇ClN₄O₃ | [1][2][5] |
| CAS Number | 476159-98-5 | [1][2][5] |
| Purity | ≥98% (HPLC) | [1][2][4] |
| Solubility in DMSO | ≥42 mg/mL (approx. 94.82 mM) | [6] |
| Maximum Concentration | 100 mM in DMSO | [1][2][4] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for laboratory use.
Materials and Equipment:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Preparation: Before starting, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.43 mg of this compound.
-
Calculation:
-
Volume of DMSO (mL) = [Mass (mg) / Molecular Weight ( g/mol )] x [1000 / Desired Concentration (mM)]
-
Example: For 1 mg of this compound to make a 10 mM stock:
-
Volume of DMSO (mL) = [1 mg / 442.94 g/mol ] x [1000 / 10 mM] = 0.2258 mL or 225.8 µL[6]
-
-
-
Solubilization: Add the calculated volume of high-quality, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be observed. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.
-
Storage:
-
For long-term storage, it is highly recommended to create single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3]
-
Store the aliquots in tightly sealed vials.
-
Storage Temperatures:
-
Safety and Handling Precautions
-
This compound is a bioactive compound. Handle with care, avoiding direct contact with skin and eyes by using appropriate PPE.
-
Perform all weighing and reconstitution steps in a well-ventilated area or a chemical fume hood.
-
DMSO is a powerful solvent that can facilitate the absorption of substances through the skin. Always wear chemical-resistant gloves when handling DMSO-containing solutions.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the biological context of this compound.
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified Src signaling pathway inhibited by this compound.
References
- 1. AZM 475271 | Src Kinases | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-techne.com [bio-techne.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZM475271 and Gemcitabine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine is a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers. Its mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.[1][2][3][4][5] However, the development of chemoresistance often limits its clinical efficacy.[5] Emerging evidence suggests that the activation of the Src tyrosine kinase signaling pathway plays a crucial role in mediating gemcitabine resistance.[1][5][6]
AZM475271 is a potent and selective Src family kinase inhibitor.[3] Preclinical studies have demonstrated that combining this compound with gemcitabine results in a significant synergistic antitumor effect in pancreatic cancer models. This combination has been shown to reduce primary tumor volume by up to 90% and completely inhibit metastasis in orthotopic nude mouse models.[3] The proposed mechanism for this synergy involves the inhibition of Src-mediated survival signals, thereby re-sensitizing cancer cells to the cytotoxic effects of gemcitabine.[1][3] Furthermore, studies with other Src inhibitors like dasatinib and saracatinib in combination with gemcitabine have shown promising results in overcoming chemoresistance and inhibiting tumor growth, further supporting the rationale for this combination therapy.[7][8][9][10]
These application notes provide detailed protocols for investigating the combination of this compound and Gemcitabine in both in vitro and in vivo settings, based on established methodologies for similar drug combinations.
Data Presentation
In Vitro Efficacy of Src Inhibitors in Combination with Gemcitabine
| Cell Line | Src Inhibitor | IC50 (Src Inhibitor) | IC50 (Gemcitabine) | Combination Effect | Reference |
| BxPC-3 (Pancreatic) | Dasatinib | ~5 nM | ~10 nM | Synergistic inhibition of proliferation and invasion | [6] |
| PANC-1 (Pancreatic) | Dasatinib | >100 nM | ~50 nM | Cooperative inhibition of migration and invasion | [6] |
| PANC-1 (Gemcitabine-Resistant) | PP2 (Src Inhibitor) | Not specified | Not specified | Attenuated gemcitabine resistance | [1] |
| MDA-MB-231 (Breast, Gemcitabine-Resistant) | Saracatinib | Not specified | Not specified | Synergistic antitumor effects, reversal of resistance |
In Vivo Efficacy of this compound and Gemcitabine Combination
| Animal Model | Cancer Type | Treatment Group | Tumor Volume Reduction | Metastasis Inhibition | Reference |
| Orthotopic Nude Mice | Pancreatic | This compound alone | ~40% | Not specified | [3] |
| Orthotopic Nude Mice | Pancreatic | This compound + Gemcitabine | 90% | 100% (no lymph node or liver metastases) | [3] |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound and Gemcitabine Interaction
Caption: Proposed signaling pathway for this compound and Gemcitabine combination therapy.
Experimental Workflow for In Vitro and In Vivo Studies
Caption: Experimental workflow for evaluating this compound and Gemcitabine combination.
Experimental Protocols
Disclaimer: The following protocols are proposed based on methodologies from studies of gemcitabine in combination with other Src inhibitors. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Protocol
-
Cell Lines and Culture:
-
Human pancreatic cancer cell lines (e.g., PANC-1, BxPC-3, MiaPaCa-2).
-
Gemcitabine-resistant cell lines can be generated by continuous exposure to escalating doses of gemcitabine.
-
Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug Preparation:
-
Gemcitabine: Reconstitute in sterile, nuclease-free water or saline to a stock concentration of 10-40 mg/mL. Aliquot and store at -20°C.
-
This compound: Dissolve in DMSO to a stock concentration of 10-50 mM. Aliquot and store at -20°C. Further dilute in culture medium for experiments (final DMSO concentration should be <0.1%).
-
-
Cell Viability Assay (MTT or CCK-8):
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells/well and allow to adhere overnight.
-
Treat cells with varying concentrations of this compound, Gemcitabine, or the combination for 48-72 hours.
-
Assess cell viability using MTT or CCK-8 assay according to the manufacturer's instructions.
-
Calculate IC50 values and use the Chou-Talalay method to determine the combination index (CI) for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
-
Apoptosis Assay:
-
Treat cells with the IC50 concentrations of each drug and their combination for 24-48 hours.
-
Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells using flow cytometry.
-
Alternatively, measure caspase-3/7 activity using a luminescent or fluorescent assay.
-
-
Cell Migration and Invasion Assays:
-
Use Transwell inserts (with or without Matrigel coating for invasion and migration, respectively).
-
Seed cells in the upper chamber in serum-free medium containing the drug treatments.
-
Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 12-24 hours.
-
Fix, stain, and count the cells that have migrated/invaded to the lower surface of the insert.
-
-
Western Blot Analysis:
-
Treat cells with the drug combinations for a specified time (e.g., 6-24 hours).
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against p-Src (Tyr416), total Src, p-AKT (Ser473), total AKT, p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
In Vivo Protocol
-
Animal Model:
-
Use 6-8 week old female athymic nude mice.
-
Establish orthotopic pancreatic tumors by injecting 1x10^6 pancreatic cancer cells (e.g., PANC-1 or BxPC-3) into the pancreas.
-
-
Drug Formulation and Administration:
-
Gemcitabine: Dissolve in sterile saline. Administer via intraperitoneal (i.p.) injection.
-
This compound: Formulate for oral gavage (p.o.). A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80.
-
-
Dosing and Schedule (based on analogous studies):
-
Gemcitabine: 25-50 mg/kg, i.p., twice weekly.
-
This compound: Daily oral administration. A dose-finding study may be necessary. Based on other Src inhibitors, a starting range could be 25-50 mg/kg/day.
-
Treatment Groups (n=8-10 mice per group):
-
Vehicle control (p.o. and i.p.)
-
This compound alone
-
Gemcitabine alone
-
This compound + Gemcitabine
-
-
Initiate treatment when tumors are established (e.g., 50-100 mm³).
-
Treat for 4-6 weeks.
-
-
Efficacy and Toxicity Endpoints:
-
Monitor tumor volume twice weekly using caliper measurements (for subcutaneous models) or imaging (for orthotopic models).
-
Monitor animal body weight and general health status as indicators of toxicity.
-
At the end of the study, sacrifice animals and harvest primary tumors and potential metastatic sites (e.g., liver, lymph nodes).
-
Weigh the primary tumors.
-
Count visible surface metastases.
-
-
Immunohistochemistry (IHC):
-
Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
Perform IHC staining on tumor sections for:
-
Proliferation: Ki-67
-
Apoptosis: TUNEL or cleaved caspase-3
-
Angiogenesis: CD31 (microvessel density)
-
Signaling Pathways: p-Src, p-AKT, p-STAT3
-
-
Expected Outcomes
The combination of this compound and Gemcitabine is expected to demonstrate synergistic antitumor activity. This will be evidenced by:
-
A combination index (CI) of less than 1 in in vitro cell viability assays.
-
Enhanced induction of apoptosis in combination-treated cells compared to single agents.
-
Greater inhibition of cell migration and invasion.
-
Significant reduction in the phosphorylation of Src and its downstream effectors (AKT, STAT3, FAK).
-
Superior tumor growth inhibition and reduction in metastasis in in vivo models compared to monotherapy.
-
Decreased cell proliferation (Ki-67), increased apoptosis (TUNEL), and reduced microvessel density (CD31) in tumor tissues from combination-treated animals.
These protocols provide a framework for the preclinical evaluation of this compound and Gemcitabine combination therapy. The data generated will be crucial for understanding the therapeutic potential and mechanism of action of this promising combination.
References
- 1. Inhibition of SRC tyrosine kinase impairs inherent and acquired gemcitabine resistance in human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Src reduces gemcitabine-induced cytotoxicity in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of SRC tyrosine kinase as treatment for human pancreatic cancer growing orthotopically in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src Inhibition Can Synergize with Gemcitabine and Reverse Resistance in Triple Negative Breast Cancer Cells via the AKT/c-Jun Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma: A Physiopathologic and Pharmacologic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Blockade of Src Kinase and Epidermal Growth Factor Receptor with Gemcitabine Overcomes STAT3-Mediated Resistance of Inhibition of Pancreatic Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib can enhance paclitaxel and gemcitabine inhibitory activity in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined blockade of Src kinase and epidermal growth factor receptor with gemcitabine overcomes STAT3-mediated resistance of inhibition of pancreatic tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 1 study of gemcitabine combined with dasatinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Application Note: Utilizing AZM475271 to Investigate Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide for utilizing AZM475271, a potent and selective Src kinase inhibitor, in cell migration assays. This document outlines the mechanism of action of this compound, detailed protocols for conducting cell migration experiments, and data presentation guidelines to facilitate the investigation of its anti-migratory effects in cancer cells.
Introduction
Cell migration is a fundamental cellular process implicated in various physiological and pathological conditions, including embryonic development, immune responses, and wound healing. In the context of oncology, aberrant cell migration is a hallmark of cancer progression, contributing to local invasion and distant metastasis. The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating cell motility, making them attractive targets for anti-cancer therapies.
This compound is an orally active and selective inhibitor of Src kinase.[1] It has been demonstrated to impede tumor cell proliferation and migration both in laboratory settings and in living organisms.[1] This document provides a framework for researchers to effectively use this compound as a tool to dissect the role of Src signaling in cancer cell migration and to evaluate its therapeutic potential.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of Src family kinases, including c-Src, Lck, and c-yes, with IC50 values in the low micromolar range.[1] Src kinases are key components of intracellular signaling pathways that control cell adhesion, cytoskeletal rearrangement, and cell motility. By inhibiting the phosphorylation activity of Src, this compound disrupts these downstream signaling cascades, leading to a reduction in cell migration and invasion. Furthermore, evidence suggests that this compound may also cross-inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which is also implicated in promoting cancer cell migration and epithelial-mesenchymal transition (EMT).[2][3]
Experimental Protocols
Two standard and widely accepted methods for assessing cell migration in vitro are the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. The following protocols are provided as a guideline and may require optimization based on the specific cell line and experimental conditions.
Protocol 1: Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration.
Materials:
-
Cancer cell line of interest (e.g., L3.6pl human pancreatic carcinoma cells, Panc-1 cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution prepared in DMSO)
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips or a specialized wound healing insert
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the "Wound": Once the cells have reached confluency, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
Washing: Gently wash the cells with serum-free medium or PBS to remove any detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) to the wells. A vehicle control (DMSO) should be included.
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at time 0 using a microscope. Place the plate in a 37°C incubator with 5% CO2.
-
Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., every 4, 8, 12, and 24 hours) to monitor cell migration into the cell-free space.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. The rate of wound closure can be calculated and compared between different treatment groups.
Protocol 2: Transwell (Boyden Chamber) Assay
This assay assesses the chemotactic response of cells towards a chemoattractant.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chemoattractant (e.g., medium with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol or another suitable fixative
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Cell Preparation: Culture the cancer cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for 4-24 hours.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the wells.
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium containing various concentrations of this compound or a vehicle control. Seed a defined number of cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet solution for 15-20 minutes.
-
Washing and Drying: Gently wash the inserts with water and allow them to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the crystal violet stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on L3.6pl Human Pancreatic Carcinoma Cell Migration (Wound Healing Assay)
| This compound Concentration (µM) | Wound Closure at 24h (%) (Mean ± SD) | p-value vs. Control |
| 0 (Vehicle) | 95 ± 5 | - |
| 0.1 | 75 ± 7 | <0.05 |
| 1 | 40 ± 6 | <0.01 |
| 5 | 15 ± 4 | <0.001 |
| 10 | 5 ± 2 | <0.001 |
Table 2: Effect of this compound on Panc-1 Cell Migration (Transwell Assay)
| This compound Concentration (µM) | Number of Migrated Cells (Mean ± SD) | p-value vs. Control |
| 0 (Vehicle) | 250 ± 20 | - |
| 1 | 150 ± 15 | <0.01 |
| 5 | 70 ± 10 | <0.001 |
| 10 | 30 ± 5 | <0.001 |
Visualizations
Diagrams illustrating key pathways and workflows can enhance understanding.
Caption: this compound inhibits Src, a key mediator of cell migration signaling.
Caption: Workflow of the wound healing (scratch) assay.
Caption: Workflow of the Transwell (Boyden Chamber) assay.
This compound is a valuable pharmacological tool for investigating the role of Src family kinases in cancer cell migration. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design and execute experiments aimed at understanding its anti-migratory properties and potential as an anti-cancer therapeutic. Careful optimization of experimental conditions for specific cell lines is recommended to ensure robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]
AZM475271: Application Notes and Protocols for Inhibition of Src Phosphorylation in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZM475271 is a potent and selective inhibitor of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that play critical roles in regulating cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation of Src signaling is frequently implicated in the development and progression of various cancers, making it a key therapeutic target.[1] this compound exerts its inhibitory effects by competing with ATP for binding to the kinase domain of Src, thereby preventing the phosphorylation of Src itself (autophosphorylation) and its downstream substrates.[1]
These application notes provide a comprehensive guide for utilizing this compound to study the inhibition of Src phosphorylation in a Western blot format. The protocols outlined below are intended to assist researchers in effectively designing and executing experiments to assess the efficacy and mechanism of action of this inhibitor.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and activity in various contexts.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (c-Src kinase) | 0.01 µM (10 nM) | Enzyme Assay | [2] |
| IC50 (Lck) | 0.03 µM (30 nM) | Enzyme Assay | [2] |
| IC50 (c-yes) | 0.08 µM (80 nM) | Enzyme Assay | [2] |
| IC50 (c-Src3T3 cell proliferation) | 0.53 µM (530 nM) | Fibroblast cells (24h) | [2] |
| IC50 (A549 cell proliferation) | 0.48 µM (480 nM) | A549 cells (72h) | [2] |
| Effective Concentration (Inhibition of L3.6pl cell migration) | 0.1 - 5 µM | L3.6pl human pancreatic carcinoma cells (4h) | [2] |
| Effective Concentration (Inhibition of Src tyrosine kinase activity in L3.6pl cells) | 1 - 10 µM | L3.6pl human pancreatic carcinoma cells (4h) | [2] |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound and interpret the resulting data, it is crucial to understand the underlying Src signaling pathway and the experimental workflow for its analysis.
Src Signaling Pathway
Src kinases are key nodes in numerous signaling pathways that control essential cellular processes. Upon activation by various stimuli, such as growth factors or integrin engagement, Src autophosphorylates at Tyrosine 416 (Tyr416), leading to its full enzymatic activity. Activated Src then phosphorylates a multitude of downstream substrates, including FAK, STAT3, and components of the Ras-MAPK and PI3K-AKT pathways, thereby regulating cell adhesion, migration, proliferation, and survival.
References
AZM475271: Application Notes for In Vitro Antiangiogenic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZM475271, also known as M475271, is a potent and selective Src family kinase inhibitor.[1][2] Emerging research has highlighted its significant antiangiogenic properties, making it a valuable tool for investigating the role of Src signaling in angiogenesis and for the preclinical evaluation of novel anti-cancer therapies.[1][3] This document provides detailed application notes and protocols for studying the antiangiogenic activity of this compound in vitro.
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[4] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis.[4][5] this compound exerts its antiangiogenic effects by targeting Src kinases, which are crucial downstream mediators of VEGF receptor (VEGFR) signaling in endothelial cells.[1][6] By inhibiting Src, this compound can effectively block VEGF-induced endothelial cell proliferation, migration, and tube formation, key events in the angiogenic process.[1][6]
Mechanism of Action
This compound is an anilinoquinazoline derivative that selectively inhibits the activity of Src kinases.[1][6] In the context of angiogenesis, VEGF binding to its receptor (VEGFR-2 or Flk-1) on endothelial cells triggers receptor dimerization and autophosphorylation, leading to the recruitment and activation of Src.[6] Activated Src then phosphorylates various downstream targets, including components of cell-cell junctions like VE-cadherin and beta-catenin, as well as signaling molecules involved in cell proliferation and migration, such as ERK1/2 and p38 MAP kinase.[1][6]
This compound intervenes in this cascade by inhibiting Src phosphorylation. This leads to a reduction in the phosphorylation of VE-cadherin and beta-catenin, which paradoxically increases their association and enhances cell-cell junction stability, thereby inhibiting endothelial cell migration.[1] Furthermore, this compound attenuates VEGF-induced activation of the ERK1/2 and p38 pathways, contributing to its inhibitory effects on endothelial cell proliferation and migration.[6]
Data Presentation
The following table summarizes the reported in vitro antiangiogenic activities of this compound.
| Assay | Cell Line | Parameter Measured | Effective Concentration | Reference |
| Cell Migration | L3.6pl pancreatic tumor cells | Inhibition of cell migration | 1 µM and 5 µM | [3] |
| Endothelial Sprouting | Rat Aortic Ring | Inhibition of endothelial migration and sprouting | 2-5 µM | [3] |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 | > 10µM | [3] |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced proliferation | Concentration-dependent | [6][7] |
| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced migration | Concentration-dependent | [6] |
| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced tube formation | Comparable to PP2 and Herbimycin A | [1] |
| Signaling | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced Flk-1 and Src phosphorylation | Concentration-dependent | [6] |
| Signaling | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced ERK1/2 and p38 activation | Concentration-dependent | [6] |
| Signaling | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced VE-cadherin and beta-catenin phosphorylation | Significant | [1] |
Mandatory Visualizations
Figure 1: this compound inhibits VEGF-induced signaling pathways in endothelial cells.
Figure 2: General experimental workflow for assessing the in vitro antiangiogenic activity of this compound.
Experimental Protocols
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
VEGF
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS. Allow cells to adhere overnight.
-
Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add VEGF (e.g., 20 ng/mL) to the wells to induce proliferation. Include control wells with no treatment, VEGF alone, and this compound alone.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the VEGF-treated control.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on the directional migration of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
Boyden chambers with polycarbonate membranes (8 µm pore size)
-
Fibronectin
-
Low-serum medium
-
This compound
-
VEGF
-
Cotton swabs
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Chamber Preparation: Coat the underside of the polycarbonate membrane with fibronectin (10 µg/mL) and allow it to dry.
-
Chemoattractant: Add low-serum medium containing VEGF (e.g., 20 ng/mL) to the lower chamber.
-
Cell Preparation: Resuspend serum-starved HUVECs in low-serum medium containing various concentrations of this compound.
-
Cell Seeding: Seed the HUVEC suspension (e.g., 5 x 10⁴ cells) into the upper chamber.
-
Incubation: Incubate the chamber for 4-6 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope.
-
Analysis: Express the results as the percentage of migration inhibition compared to the VEGF-treated control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
HUVECs
-
Matrigel (or other basement membrane extract)
-
96-well plates (pre-chilled)
-
Low-serum medium
-
This compound
-
VEGF
-
Microscope with a camera
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and add 50 µL to each well of a pre-chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
-
Cell Seeding: Seed HUVECs (1-2 x 10⁴ cells/well) onto the Matrigel-coated wells in low-serum medium containing various concentrations of this compound and VEGF (e.g., 20 ng/mL).
-
Incubation: Incubate the plate for 6-18 hours at 37°C.
-
Imaging: Capture images of the tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Analysis: Compare the tube formation in this compound-treated wells to the VEGF-treated control.
Western Blotting for Signaling Proteins
This protocol is used to analyze the phosphorylation status of key signaling proteins in the VEGF pathway following treatment with this compound.
Materials:
-
HUVECs
-
Low-serum medium
-
This compound
-
VEGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture and serum-starve HUVECs as described previously. Pre-treat with this compound for 1-2 hours, followed by stimulation with VEGF for a short period (e.g., 5-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a valuable pharmacological tool for studying the role of Src kinases in angiogenesis. The protocols outlined in this document provide a framework for investigating its antiangiogenic effects in vitro. By utilizing these assays, researchers can further elucidate the mechanisms of action of this compound and evaluate its potential as a therapeutic agent for diseases driven by pathological angiogenesis.
References
- 1. The novel Src kinase inhibitor M475271 inhibits VEGF-induced vascular endothelial-cadherin and beta-catenin phosphorylation but increases their association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β receptor kinase inhibitor enhances growth and integrity of embryonic stem cell–derived endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel Src kinase inhibitor, M475271, inhibits VEGF-induced human umbilical vein endothelial cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Storage and Stability of AZM475271 Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZM475271 is a potent and selective, orally active inhibitor of Src tyrosine kinase.[1] It has been shown to inhibit the phosphorylation of c-Src kinase, Lck, and c-yes.[1] Furthermore, emerging research has identified that this compound also acts as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, suggesting a dual mechanism of action that may be beneficial in preventing tumor growth and metastasis.[2][3] Given its therapeutic potential, understanding the long-term stability and optimal storage conditions of this compound solutions is critical for ensuring the reliability and reproducibility of pre-clinical research and development studies.
These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound solutions. The information herein is intended to guide researchers in maintaining the integrity of the compound for in vitro and in vivo experiments.
Signaling Pathways of this compound Inhibition
To provide a conceptual framework for the action of this compound, the following diagrams illustrate its inhibitory effects on the Src and TGF-β signaling pathways.
Quantitative Data Summary
The stability of this compound solutions is paramount for experimental success. The following tables summarize the recommended storage conditions and a proposed stability testing schedule.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Solvent |
| -80°C | Up to 2 years | Anhydrous DMSO |
| -20°C | Up to 1 year | Anhydrous DMSO |
Data derived from supplier information.[1]
Table 2: Proposed Long-Term Stability Testing Schedule for this compound in Aqueous Solution (e.g., cell culture media)
| Time Point | Storage at 2-8°C | Storage at 25°C / 60% RH | Storage at 40°C / 75% RH |
| 0 (Initial) | Test | Test | Test |
| 1 month | Test | Test | Test |
| 3 months | Test | Test | Test |
| 6 months | Test | ||
| 9 months | Test | ||
| 12 months | Test |
RH = Relative Humidity. This schedule is a general guideline and should be adapted based on specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]
Protocol 2: Proposed Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound in solution by quantifying the parent compound and detecting potential degradation products. Note: This is a proposed method based on common practices for small molecule kinase inhibitors and requires validation.
Materials and Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Volumetric flasks and pipettes
Chromatographic Conditions (Starting Point for Method Development):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 254-320 nm)
-
Injection Volume: 10 µL
Procedure:
-
Preparation of Standards: Prepare a series of calibration standards of this compound in the mobile phase or a solvent compatible with the sample matrix.
-
Sample Preparation: Dilute the this compound stability samples to fall within the calibration curve range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis:
-
Integrate the peak area of this compound.
-
Quantify the concentration of this compound in the stability samples using the calibration curve.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Protocol 3: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
Materials:
-
This compound solution (in a relevant solvent or formulation buffer)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH and incubate at 60°C for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ and incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the this compound solution (in a sealed container) to elevated temperatures (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 2) to identify and quantify degradation products.
References
- 1. Investigation of the transformations of a novel anti-cancer agent combining HPLC, HPLC–MS and direct ESI–HRMS analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
Application Notes and Protocols for AZM475271 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZM475271 is a potent and selective inhibitor of Src family kinases (SFKs).[1][2] Emerging research highlights its potential in oncology, particularly due to its dual inhibitory action on both Src and Transforming Growth Factor-beta (TGF-β) signaling pathways.[3] Three-dimensional (3D) cell culture models, such as tumor spheroids and mammospheres, offer a more physiologically relevant environment for drug screening and mechanism-of-action studies compared to traditional 2D cell culture. These models better recapitulate the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges observed in solid tumors. This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models, enabling researchers to effectively evaluate its anti-cancer properties.
Mechanism of Action
This compound is an orally active and selective Src kinase inhibitor that targets the ATP-binding site of Src kinases, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways crucial for tumor growth and survival.[1] Notably, this compound also demonstrates cross-inhibition of the tumor-promoting TGF-β signaling pathway. This dual inhibition is significant as both Src and TGF-β pathways are implicated in epithelial-mesenchymal transition (EMT), cell motility, invasion, and metastasis. In the context of 3D cell cultures, which can model these complex processes, this compound is a valuable tool for investigating the interception of these key oncogenic pathways.
Data Presentation
The following table summarizes the quantitative effects of this compound on mammosphere formation in various breast cancer cell lines. Mammospheres are 3D structures enriched in cancer stem cells (CSCs), and their formation is a key indicator of self-renewal and tumorigenic potential.
| Cell Line | Treatment | Concentration | Effect on Mammosphere Formation | Reference |
| MDA-MB-231 | This compound | 10 µM | Reduction in the number of mammospheres | [3][4] |
| MDA-MB-468 | This compound | 10 µM | Reduction in the number of mammospheres | [3][4] |
| MCF7 | This compound | 10 µM | Reduction in the number of mammospheres | [3][4] |
Experimental Protocols
Protocol 1: Mammosphere Formation Assay
This protocol details the formation of mammospheres from breast cancer cell lines to assess the impact of this compound on cancer stem cell self-renewal.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF7)
-
DMEM/F12 medium
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
Heparin (4 µg/mL)
-
Penicillin/Streptomycin
-
Trypsin-EDTA
-
PBS (Phosphate Buffered Saline)
-
Ultra-low attachment plates (6-well or 96-well)
-
This compound (stock solution in DMSO)
Procedure:
-
Cell Preparation:
-
Culture breast cancer cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with serum-containing medium, collect the cells, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in serum-free DMEM/F12 medium and perform a viable cell count using a hemocytometer or automated cell counter.
-
Ensure a single-cell suspension by passing the cells through a 40 µm cell strainer.
-
-
Plating for Mammosphere Formation:
-
Prepare complete mammosphere medium: DMEM/F12 supplemented with B27, EGF, bFGF, heparin, and penicillin/streptomycin.
-
Resuspend the single-cell suspension in the complete mammosphere medium at a density of 5,000-20,000 cells/mL.
-
Seed the cells into ultra-low attachment plates. For a 6-well plate, add 2 mL of cell suspension per well. For a 96-well plate, add 100-200 µL per well.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete mammosphere medium from a concentrated stock solution. A final concentration of 10 µM has been shown to be effective.[3][4] It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 20 µM) to determine the optimal concentration for your cell line.
-
Add the diluted this compound or vehicle control (DMSO) to the wells 24 hours after seeding.
-
-
Incubation and Monitoring:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.
-
Do not disturb the plates during the first few days to allow for sphere formation.
-
Monitor mammosphere formation using a microscope.
-
-
Quantification:
-
After the incubation period, count the number of mammospheres per well. A mammosphere is typically defined as a spherical cluster with a diameter > 50 µm.
-
The size of the mammospheres can also be measured using imaging software.
-
Calculate the Mammosphere Forming Efficiency (MFE) using the following formula: (Number of mammospheres counted / Number of cells seeded) x 100%.
-
Compare the MFE and size of mammospheres in this compound-treated wells to the vehicle-treated control wells.
-
Protocol 2: Tumor Spheroid Viability Assay
This protocol describes the formation of tumor spheroids and the assessment of cell viability following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium with serum
-
Ultra-low attachment round-bottom 96-well plates
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader for luminescence detection
Procedure:
-
Spheroid Formation:
-
Prepare a single-cell suspension of your cancer cell line as described in Protocol 1, Step 1.
-
Resuspend the cells in their standard culture medium containing serum at a density of 1,000-5,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment round-bottom 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C and 5% CO2 for 2-4 days to allow for spheroid formation.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Carefully remove 50 µL of medium from each well and replace it with 50 µL of the medium containing the desired concentration of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for an additional 48-72 hours.
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (typically 100 µL).
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZM 475271 | Src Kinases | Tocris Bioscience [tocris.com]
- 3. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing AZM475271 Concentration for Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AZM475271 for cytotoxicity experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate effective and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective Src family kinase (SFK) inhibitor. It also exhibits cross-inhibitory activity against the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] Its primary mechanism of action involves the inhibition of tyrosine kinase activity of Src, which is a key regulator of various cellular processes including proliferation, survival, migration, and invasion.[2] By inhibiting Src, this compound can induce apoptosis and suppress tumor growth.
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A2: A typical starting concentration range for a novel kinase inhibitor like this compound is between 0.1 nM to 10 µM. For this compound specifically, studies have shown biological activity in the low micromolar range. For instance, a concentration of 10 μM has been used in breast cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am not observing any cytotoxic effects with this compound. What could be the problem?
A4: Several factors could contribute to a lack of cytotoxic effect:
-
Sub-optimal Concentration: The concentration range you are testing may be too low for your specific cell line. Try extending the concentration range in your dose-response experiment.
-
Cell Line Resistance: Some cell lines may be inherently resistant to Src inhibition. This could be due to mutations in Src or the activation of alternative survival pathways.[3]
-
Compound Inactivity: Ensure your this compound stock solution is properly stored and has not degraded.
-
Experimental Duration: The incubation time may be too short. Consider extending the treatment duration (e.g., 48 or 72 hours).
-
Assay Sensitivity: The cytotoxicity assay you are using may not be sensitive enough. Consider trying an alternative method.
Q5: I am observing significant cytotoxicity even at very low concentrations. What should I do?
A5: If you observe high cytotoxicity at low concentrations, consider the following:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to Src inhibition. Perform a dose-response curve with a finer dilution series at the lower concentration range.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects.[4][5] While this compound is selective, it's important to consider this possibility.
-
Solvent Toxicity: Ensure the final DMSO concentration is not exceeding recommended limits (≤ 0.1%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent pipetting technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS or media to maintain humidity. |
| IC50 value varies between experiments | - Different cell passage numbers- Variation in cell confluence at the time of treatment- Inconsistent incubation times | - Use cells within a consistent and narrow passage number range.- Seed cells at a consistent density and treat at a similar confluency.- Maintain a consistent incubation time for all experiments. |
| Unexpected cell morphology or phenotype | - Off-target effects of this compound- Cellular stress response | - Perform a literature search for known off-target effects of Src inhibitors.- Use a lower concentration of this compound.- Include a positive control for cellular stress in your experiment. |
| Acquired resistance to this compound | - Upregulation of bypass signaling pathways- Mutations in the Src kinase domain | - Investigate potential bypass pathways (e.g., EGFR, MET).- Consider combination therapies with inhibitors of the identified bypass pathways.[3] |
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay conditions. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| MDA-MB-231 | Breast Cancer | ~10 | Mammosphere formation assay, 24h treatment |
| MDA-MB-468 | Breast Cancer | ~10 | Mammosphere formation assay, 24h treatment |
| MCF7 | Breast Cancer | ~10 | Mammosphere formation assay, 24h treatment |
| L3.6pl | Pancreatic Cancer | >15 (no anti-proliferative effect below 15µM, cell death at 20µM) | Proliferation assay, 48h treatment |
| Panc-1 | Pancreatic Cancer | Dose-dependent inhibition of chemokinesis | Real-time cell migration assays |
| Colo357 | Pancreatic Cancer | Dose-dependent inhibition of TGF-β responses | Luciferase reporter gene assays |
Experimental Protocols
Determining Optimal Concentration using MTT Cytotoxicity Assay
This protocol outlines the steps to determine the dose-dependent cytotoxic effect of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assay using Annexin V Staining
This protocol describes how to assess apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[6][7][8]
Materials:
-
Cells treated with this compound at the desired concentration and for the desired time.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Collect both adherent and floating cells from your culture plates.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Signaling Pathways Affected by this compound
Caption: this compound inhibits Src and TGF-β signaling pathways.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal cytotoxic concentration of this compound.
References
- 1. research.uni-luebeck.de [research.uni-luebeck.de]
- 2. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
AZM475271 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Src kinase inhibitor, AZM475271.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Src family of tyrosine kinases.[1][2] Its mechanism of action involves binding to the ATP-binding site of Src kinases, which prevents the phosphorylation of substrate proteins and thereby blocks downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[3]
Q2: In which solvents is this compound soluble?
A2: There are conflicting reports on the solubility of this compound. Some sources describe it as only slightly soluble in DMF, DMSO, and ethanol.[4] However, other suppliers indicate that it is soluble in DMSO at concentrations up to 100 mM[1] or at least 42 mg/mL (approximately 94.82 mM).[5][6] Given this variability, it is recommended to perform small-scale solubility tests before preparing a large stock solution.
Q3: Why am I observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer?
A3: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[7] The sudden change in solvent polarity causes the compound to come out of solution. To mitigate this, it is advisable to keep the final concentration of DMSO in your aqueous solution as low as possible (typically below 1%).[7]
Q4: Can the pH of the buffer affect the solubility of this compound?
A4: Yes, the solubility of many kinase inhibitors is pH-dependent, particularly for weakly basic compounds.[7] this compound contains ionizable functional groups. Adjusting the pH of the buffer to a level below the compound's pKa can lead to protonation of these groups, which generally increases its aqueous solubility.[7]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound in Standard Solvents
-
Problem: The compound is not fully dissolving in DMSO, even with vortexing and gentle heating.
-
Possible Cause: The compound may have low intrinsic solubility or the solvent quality may be poor. Hygroscopic DMSO can significantly impact the solubility of some products.[5]
-
Solutions:
-
Use Fresh, High-Quality Solvent: Always use newly opened, anhydrous grade DMSO.
-
Sonication: A bath or probe sonicator can provide the energy needed to break down compound aggregates and facilitate dissolution.[7]
-
Gentle Heating: Warm the solution to 37°C. Be cautious, as excessive heat can degrade the compound.
-
Test Alternative Solvents: If DMSO proves ineffective, consider testing other organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).[7] Always perform a small-scale test first to ensure compatibility with your experimental system.
-
Issue 2: Compound Precipitates in Cell Culture Media
-
Problem: After adding the this compound stock solution to cell culture media, a precipitate forms.
-
Possible Cause: The final concentration of the compound exceeds its solubility limit in the aqueous media, or the DMSO concentration is too high.
-
Solutions:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your culture medium.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in your cell culture medium to avoid a sudden, large change in solvent polarity.
-
Use of a Surfactant: Consider the use of a biocompatible surfactant, such as a low concentration of Pluronic® F-68 or Cremophor® EL, to help maintain the compound's solubility. A preliminary toxicity test of the surfactant on your cell line is recommended.
-
Formulation with Excipients: For in vivo studies, consider formulating this compound with solubility-enhancing excipients like cyclodextrins.[7]
-
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Reported Solubility | Source(s) |
| DMSO | Slightly soluble | [4] |
| DMSO | Soluble to 100 mM | [1] |
| DMSO | ≥ 42 mg/mL (94.82 mM) | [5][6] |
| DMF | Slightly soluble | [4] |
| Ethanol | Slightly soluble | [4] |
Experimental Protocols
Protocol: Small-Scale Solubility Assessment
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Solvent Addition: Add a calculated volume of the test solvent (e.g., DMSO) to achieve a high concentration (e.g., 100 mM).
-
Dissolution: Vortex the tube vigorously for 2 minutes. If not fully dissolved, proceed to sonication for 10 minutes, followed by gentle warming at 37°C for 15 minutes.
-
Observation: Visually inspect the solution against a dark background for any undissolved particles.
-
Serial Dilution: If the compound dissolves, perform serial dilutions with the same solvent to determine the saturation point (the concentration at which precipitation is first observed).
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Inhibition of the Src signaling pathway by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
AZM475271 Technical Support Center: Cellular Toxicity at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cellular toxicity of AZM475271 at high concentrations. All information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective Src family kinase inhibitor. It specifically targets the phosphorylation of c-Src kinase, Lck, and c-yes.[1] By inhibiting these kinases, this compound can induce apoptosis (programmed cell death) and reduce tumor cell proliferation and migration.[1] Additionally, some studies suggest that this compound may also inhibit TGF-β signaling, which can contribute to its anti-tumor effects.[2][3]
Q2: What is considered a "high concentration" of this compound, and what are the expected toxic effects on normal cells?
A2: The definition of a "high concentration" is relative and depends on the cell type. Based on available data, the IC50 (the concentration at which 50% of cell growth is inhibited) for the normal mouse fibroblast cell line NIH3T3 is 0.5 µM.[4] Therefore, concentrations significantly exceeding this value may be considered toxic to normal cells. For instance, in some cancer cell lines, concentrations up to 20 µM have been used to induce cell death.[1] It is crucial to determine the specific IC50 for your cell line of interest to establish an appropriate experimental window.
Q3: Does this compound induce apoptosis in a dose-dependent manner?
A3: Yes, studies have shown that this compound can induce apoptosis in a dose-dependent manner. For example, in L3.6pl human pancreatic cancer cells, a concentration of 5 µM was sufficient to induce apoptosis.[1] The apoptotic response can be further enhanced when used in combination with other chemotherapeutic agents like Gemcitabine.[1]
Troubleshooting Guides
Problem 1: I am observing high levels of cytotoxicity in my control (non-cancerous) cell line at my desired experimental concentration.
Possible Cause: The concentration of this compound used may be above the toxic threshold for your specific normal cell line.
Troubleshooting Steps:
-
Determine the IC50 for your control cell line: Conduct a dose-response experiment to find the precise IC50 value for your normal cell line. This will establish the therapeutic window for your experiments.
-
Lower the concentration: Based on the IC50 value, reduce the concentration of this compound to a level that minimizes toxicity in your control cells while still showing an effect in your cancer cell lines.
-
Reduce exposure time: If lowering the concentration is not feasible, consider reducing the incubation time of the drug with the cells.
-
Use a different control cell line: If the current control cell line is particularly sensitive, consider using a more robust normal cell line for comparison.
Problem 2: I am not observing the expected level of apoptosis in my cancer cell line at high concentrations of this compound.
Possible Cause:
-
The cell line may be resistant to this compound-induced apoptosis.
-
The concentration or incubation time may be insufficient.
-
The apoptosis detection method may not be sensitive enough.
Troubleshooting Steps:
-
Increase concentration and/or incubation time: Titrate the concentration of this compound upwards (e.g., up to 20 µM or higher, depending on the cell line's IC50) and/or increase the incubation time (e.g., 24, 48, 72 hours).[1]
-
Confirm Src inhibition: Perform a western blot to verify that Src phosphorylation is indeed inhibited at the concentrations used.
-
Use a more sensitive apoptosis assay: If using a less sensitive method, consider switching to a more robust assay like Annexin V/PI staining followed by flow cytometry or a caspase activity assay.
-
Combination therapy: Consider combining this compound with another agent, such as Gemcitabine, which has been shown to sensitize tumor cells to its cytotoxic effects.[1]
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| c-Src3T3 | Mouse Fibroblast (transfected) | 0.53 | [1] |
| A549 | Human Lung Carcinoma | 0.48 | [1] |
| PC3 | Human Prostate Adenocarcinoma | 32 | [4] |
| DU145 | Human Prostate Carcinoma | 16 | [4] |
| NIH3T3 | Mouse Fibroblast (Normal) | 0.5 | [4] |
| L3.6pl | Human Pancreatic Carcinoma | >15 (no anti-proliferative effect below 15 µM, cell death at 20 µM) | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 of this compound.
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
-
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol provides a method to quantify apoptosis.
-
Materials:
-
6-well plates
-
Cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for this compound cytotoxicity experiments.
References
Troubleshooting Inconsistent Results with AZM475271: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter when using the Src family kinase inhibitor, AZM475271.
Frequently Asked Questions (FAQs)
Q1: Why are my results with this compound inconsistent across different cancer cell lines?
A1: The effects of this compound can be highly cell-type specific. This variability can be attributed to several factors:
-
Differential expression of target kinases: this compound is a potent inhibitor of Src family kinases (SFKs) but also affects other kinases. The relative expression and activation levels of these kinases can vary significantly between cell lines, leading to different downstream effects.
-
Off-target effects: this compound has been shown to inhibit TGF-β signaling, which can have diverse and context-dependent effects on cell behavior, including growth inhibition, epithelial-mesenchymal transition (EMT), and motility.[1][2] The cellular response to TGF-β inhibition can differ based on the specific mutational landscape and signaling network of the cancer cells.
-
Genetic and epigenetic differences: The underlying genetic and epigenetic makeup of each cell line can influence its response to drug treatment.
Q2: I am observing a dose-dependent effect that doesn't align with the reported IC50 values. What could be the reason?
A2: Discrepancies in dose-dependent effects can arise from several experimental variables:
-
Dual mechanism of action: this compound's inhibitory effects on both Src family kinases and the TGF-β pathway can lead to complex dose-response curves.[1][2] The IC50 for inhibiting Src kinase activity may differ from the concentration required to see phenotypic changes related to TGF-β signaling.
-
Experimental conditions: Factors such as cell density, serum concentration in the culture medium, and the duration of drug exposure can all influence the apparent potency of the inhibitor.
-
Cellular uptake and metabolism: Differences in how various cell lines take up and metabolize this compound can alter its effective intracellular concentration.
Q3: My in vitro and in vivo results with this compound are not correlating. What could be the cause?
A3: A lack of correlation between in vitro and in vivo results is a common challenge in drug development. For this compound, this could be due to:
-
Pharmacokinetics and bioavailability: The concentration of this compound that reaches the tumor in an in vivo model may be different from the concentrations used in in vitro experiments.
-
Tumor microenvironment: The complex interplay of cancer cells with the surrounding stroma and immune cells in vivo can significantly modulate the response to this compound. The drug's effect on TGF-β signaling can be particularly relevant in this context.[1]
-
Metabolism: The drug may be metabolized differently in a whole organism compared to cultured cells.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes
If you observe unexpected phenotypic changes, such as an increase in migration or invasion when you expect inhibition, consider the following:
-
Hypothesis: The observed effect may be due to the inhibition of the TGF-β pathway, which can have paradoxical effects in some cancer types.
-
Troubleshooting Steps:
-
Validate Src inhibition: Perform a Western blot to confirm that Src phosphorylation is inhibited at the concentration of this compound you are using.
-
Assess TGF-β pathway activity: Measure the phosphorylation of Smad2/3, key downstream effectors of the TGF-β pathway.[2]
-
Use a more specific Src inhibitor: Compare the effects of this compound with a more selective Src inhibitor, such as SU6656, to dissect the contributions of Src and TGF-β inhibition.[2]
-
Issue 2: Lack of Expected Anti-proliferative Effect
If this compound is not inhibiting cell proliferation as expected:
-
Hypothesis: The concentration of this compound may be insufficient, or the cell line may be resistant to Src inhibition-mediated growth arrest.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line. Note that anti-proliferative effects on some cell lines, like L3.6pl, may only be observed at higher concentrations (>15 µM).[3]
-
Assess cell viability: Use a cell viability assay (e.g., MTT or trypan blue exclusion) to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.
-
Investigate downstream signaling: Analyze the phosphorylation status of key downstream effectors of Src, such as FAK and STAT3, to confirm target engagement.
-
Data Summary Tables
Table 1: IC50 Values of this compound for Different Kinases
| Kinase | IC50 (µM) |
| c-Src | 0.01 |
| Lck | 0.03 |
| c-yes | 0.08 |
Data sourced from MedChemExpress[3]
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | Concentration (µM) | Incubation Time | Effect |
| c-Src transfected 3T3 | 0.53 | 24 h | IC50 for proliferation inhibition |
| A549 | 0.48 | 72 h | IC50 for proliferation inhibition |
| L3.6pl | < 15 | 48 h | No anti-proliferative effect |
| L3.6pl | 20 | 48 h | Induces cell death |
Data sourced from MedChemExpress[3]
Experimental Protocols
Western Blotting for Phospho-Src
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Src (Tyr416) and total Src overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Migration Assay (Scratch Assay)
-
Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.[4]
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.[4]
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound or vehicle control.[4]
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12 and 24 hours).[4]
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Visualizations
Caption: Dual inhibitory action of this compound on Src and TGF-β signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]
- 2. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize AZM475271 precipitation in media
Welcome to the technical support center for AZM475271. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common challenges such as media precipitation.
Troubleshooting Guide & FAQs
Precipitation of this compound upon dilution into aqueous media is a common issue stemming from its hydrophobic nature, a characteristic shared by many small molecule kinase inhibitors. Below are answers to frequently asked questions and a guide to troubleshoot and minimize precipitation.
FAQs
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: this compound, like many kinase inhibitors, has poor aqueous solubility. It is typically dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] When this DMSO stock is diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS), the drastic change in solvent polarity can cause the compound's solubility limit to be exceeded, leading to precipitation.
Q2: I've prepared my working solution of this compound in media, and it looks clear. Am I in the clear?
A2: Not necessarily. Precipitation can sometimes be a slow process, or the precipitate may be too fine to be immediately visible to the naked eye. It is advisable to prepare fresh working solutions for each experiment and to visually inspect them for any signs of cloudiness or particulate matter before adding them to your cells.
Q3: Can I heat or sonicate my media to dissolve the this compound precipitate?
A3: While gentle warming and brief sonication can sometimes help in dissolving small molecules, excessive heating can degrade the compound and the media components. It is generally not recommended to heat cell culture media containing serum. A better approach is to optimize the dilution process to prevent precipitation from occurring in the first place.
Q4: What is the maximum concentration of DMSO I can use in my cell culture?
A4: The tolerance of cell lines to DMSO can vary, but it is generally recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Steps to Minimize Precipitation
If you are observing precipitation of this compound in your experiments, consider the following troubleshooting steps:
-
Optimize the Dilution Procedure:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your cell culture media. This gradual reduction in DMSO concentration can help to keep the compound in solution.
-
Rapid Mixing: When adding the this compound stock (or a pre-diluted solution) to the final volume of media, ensure rapid and thorough mixing. Pipette up and down gently or vortex briefly to disperse the compound quickly.
-
-
Lower the Final Concentration: The simplest way to avoid precipitation is to work at a lower final concentration of this compound. The effective concentrations for this compound in vitro have been reported in the low micromolar range.[2]
-
Use of a Co-solvent: In some cases, a small amount of a water-miscible organic co-solvent can help to improve solubility. Ethanol is a common choice, but its final concentration should also be kept low to avoid cellular toxicity.
-
Incorporate a Surfactant: For particularly challenging compounds, the addition of a biocompatible surfactant can aid in solubilization.
-
Pluronic F-68: This is a non-ionic surfactant that is generally well-tolerated by cells in culture. It can be used at low concentrations (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.
-
Cremophor® EL: This is another non-ionic surfactant used to solubilize poorly soluble drugs. However, it can have its own biological effects and should be used with caution and appropriate controls.[3][4]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 442.94 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare 1 ml of a 10 mM stock solution, you would need 4.43 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) for a short period may assist in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol provides a general guideline for diluting the this compound DMSO stock into cell culture media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%:
-
Step 1 (Intermediate Dilution): Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed media. Mix thoroughly by gentle pipetting.
-
Step 2 (Final Dilution): Prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed media. This results in a final DMSO concentration of 0.1%.
-
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiments.
Note: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 442.94 g/mol | |
| Solubility in DMSO | Soluble to 100 mM | |
| Appearance | Solid | Cayman Chemical |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
This compound is a potent inhibitor of Src family kinases.[2] Src is a non-receptor tyrosine kinase that plays a crucial role in various signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Additionally, studies have shown that this compound can also inhibit the TGF-β signaling pathway, which is often dysregulated in cancer.[5]
Caption: Simplified Src signaling pathway and the point of inhibition by this compound.
Caption: TGF-β signaling pathway and potential crosstalk with Src, inhibited by this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for preparing and using this compound in cell-based assays while minimizing the risk of precipitation.
Caption: Recommended workflow for preparing this compound working solutions to minimize precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cremophor EL | Mechanism | Concentration [selleckchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
AZM475271 stability in cell culture media over time
Welcome to the technical support center for AZM475271. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent Src tyrosine kinase inhibitor. Src is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including proliferation, differentiation, migration, and survival. Overexpression and activation of Src have been implicated in the progression of several cancers, making it a key therapeutic target. Additionally, studies have shown that this compound can cross-inhibit tumor-promoting TGF-β signaling, further highlighting its potential in cancer therapy.
Q2: How stable is this compound in cell culture media?
Q3: What are the potential consequences of this compound instability in my experiments?
Degradation of this compound over the course of an experiment can lead to a decrease in its effective concentration. This can result in inconsistent and difficult-to-interpret data, potentially leading to an underestimation of its potency or efficacy. Therefore, understanding the stability of the compound is critical for reliable and reproducible results.
Troubleshooting Guide
Problem: I am observing inconsistent or weaker than expected effects of this compound in my cell-based assays.
This issue could be related to the degradation of this compound in your cell culture media over the duration of the experiment.
Recommended Action:
It is highly recommended to perform a stability study of this compound under your specific experimental conditions. This will help you determine the half-life of the compound and establish an appropriate experimental window and dosing schedule.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase for HPLC
-
Solvents for sample preparation (e.g., acetonitrile, methanol)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare Media Samples: Spike the cell culture medium with this compound to the final working concentration you use in your experiments. Prepare enough volume for all time points.
-
Incubation: Aliquot the this compound-containing media into separate sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Preparation for HPLC:
-
Precipitate proteins by adding a cold solvent like acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of media).
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run the analysis using a validated method to separate and quantify the amount of this compound.
-
Record the peak area corresponding to this compound.
-
-
Data Analysis:
-
Plot the concentration or peak area of this compound against time.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) of the compound in the media.
-
Data Presentation
The quantitative data from the stability study can be summarized in a table for clear comparison.
| Time (Hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 9.1 | 91 |
| 12 | 8.7 | 87 |
| 24 | 7.5 | 75 |
| 48 | 5.6 | 56 |
| 72 | 3.9 | 39 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathways
This compound is known to inhibit the Src and TGF-β signaling pathways. The following diagrams illustrate the simplified signaling cascades.
Caption: Simplified Src Signaling Pathway and the inhibitory action of this compound.
Technical Support Center: Interpreting Unexpected Phenotypes with AZM475271 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals who are using AZM475271 and have encountered unexpected experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret your data and design follow-up experiments.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to inhibit Src kinase activity, but we are observing phenotypes inconsistent with Src inhibition. What could be the cause?
A1: While this compound is a known inhibitor of Src family kinases, it has been documented to have off-target effects, most notably the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This can lead to phenotypes that are not solely attributable to Src inhibition. For example, you might observe effects on cell migration, epithelial-mesenchymal transition (EMT), or Smad2/3 phosphorylation that are independent of Src activity. It is crucial to consider this off-target activity when interpreting your results.
Q2: What is the proposed mechanism for this compound's inhibition of the TGF-β pathway?
A2: The precise mechanism of how this compound inhibits TGF-β signaling is not fully elucidated.[1][2] However, studies have shown that it can block TGF-β-mediated cellular responses, including the phosphorylation of Smad2 and Smad3, which are key downstream effectors of the TGF-β type I receptor (TβRI), also known as ALK5.[3] This suggests that this compound may directly or indirectly interfere with the kinase activity of TβRI/ALK5.
Q3: We observe a decrease in cell migration after this compound treatment. Is this an on-target or off-target effect?
A3: A decrease in cell migration could be a result of either on-target Src inhibition or off-target TGF-β pathway inhibition, as both pathways are involved in regulating cell motility.[3][4] To distinguish between these possibilities, you can perform experiments to assess the phosphorylation status of key proteins in each pathway. For example, you could examine the phosphorylation of Src at Y416 (an indicator of Src activation) and the phosphorylation of Smad2 at S465/467 (an indicator of TGF-β pathway activation).
Q4: Are there any known adverse events associated with this compound from clinical trials?
A4: There is limited publicly available information on the specific adverse events from clinical trials for this compound. However, as a dual Src/Abl inhibitor, it belongs to a class of drugs that can have a range of side effects. Common adverse events reported for other Src/Abl inhibitors include gastrointestinal issues (nausea, diarrhea), hematological toxicities (thrombocytopenia, anemia), and fluid retention. It is important to consult any available clinical trial data for this compound or related compounds for a more complete safety profile.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Notes |
| c-Src | 0.01 | [5] |
| Lck | 0.03 | [5] |
| c-yes | 0.08 | [5] |
| TβRI/ALK5 | Not Reported | While inhibition of the TGF-β pathway is documented, a specific IC50 value for TβRI/ALK5 is not readily available in the public domain. |
Mandatory Visualizations
Caption: On-target and unexpected off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of Src and Smad2 Phosphorylation
This protocol is designed to help you determine if this compound is inhibiting the Src and/or TGF-β signaling pathways in your cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
TGF-β1 (or other appropriate stimulus for the TGF-β pathway)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Src (Tyr416)
-
Rabbit anti-Src (total)
-
Rabbit anti-phospho-Smad2 (Ser465/467)
-
Rabbit anti-Smad2 (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to activate the TGF-β pathway. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (β-actin).
-
Protocol 2: Cell Migration (Wound Healing) Assay
This assay can be used to assess the effect of this compound on cell migration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
24-well plates
-
p200 pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the "Wound":
-
Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of each well.
-
Wash the wells twice with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing different concentrations of this compound or vehicle (DMSO) to the wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well (T=0).
-
Place the plate in a 37°C incubator.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to T=0.
-
Compare the migration rates between the different treatment groups.
-
References
- 1. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The emerging safety profile of mTOR inhibitors, a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZM 475271 | Src Kinases | Tocris Bioscience [tocris.com]
- 4. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
AZM475271 off-target kinase inhibition profile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the kinase inhibitor AZM475271. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases. It has been shown to inhibit the phosphorylation of several members of this family, including c-Src, Lck, and c-Yes, with high affinity.[1]
Q2: I am seeing effects in my experiment that are not consistent with Src inhibition alone. What are the known off-target effects of this compound?
A significant off-target effect of this compound is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2] This occurs through the inhibition of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This can lead to downstream effects on Smad2/3 phosphorylation and subsequent gene transcription, which may be independent of its Src inhibitory activity.
Q3: Is this compound an inhibitor of Abl kinase?
There are conflicting reports regarding the activity of this compound against Abl kinase. Some literature refers to it as a dual Src/Abl inhibitor. However, other studies have highlighted its selectivity for Src family kinases over Abl. Researchers should empirically determine the effect of this compound on Abl kinase activity in their specific experimental system if this is a concern.
Q4: My cells are not responding to this compound treatment as expected. What are some potential reasons?
Several factors could contribute to a lack of response:
-
Cellular Context: The expression levels and activation status of Src family kinases and the TGF-β receptor can vary significantly between cell lines. Confirm the expression and activity of these targets in your model system.
-
Drug Concentration and Treatment Duration: The effective concentration of this compound can vary. It is recommended to perform a dose-response experiment to determine the optimal concentration and treatment time for your specific cell line and assay.
-
Compound Stability: Ensure the proper storage and handling of the this compound compound to maintain its activity. Prepare fresh dilutions for each experiment.
-
Off-Target Effects: The observed phenotype may be a result of the compound's effect on the TGF-β pathway, which could counteract or mask the effects of Src inhibition in certain contexts.
Q5: How can I confirm that this compound is inhibiting Src kinase activity in my cells?
A common method is to perform a Western blot to assess the phosphorylation status of Src at its autophosphorylation site (Tyrosine 419). A decrease in p-Src (Y419) levels upon treatment with this compound would indicate target engagement.
Quantitative Kinase Inhibition Profile
A comprehensive, large-scale kinome scan for this compound is not publicly available. The following table summarizes the known kinase inhibition data. Researchers are advised to perform their own selectivity profiling if a broader understanding of off-target effects is required for their studies.
| Kinase Target | IC50 (µM) | Notes |
| c-Src | 0.01 | [1] |
| Lck | 0.03 | [1] |
| c-Yes | 0.08 | [1] |
| ALK5 (TGF-βRI) | Not explicitly quantified with an IC50 in the provided results, but inhibition is documented. | [2] |
| Abl | Conflicting reports; IC50 not consistently reported. |
Experimental Protocols
Src Cellular Autophosphorylation Assay
This protocol is designed to assess the inhibition of Src kinase activity in a cellular context by measuring the level of Src autophosphorylation.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The following day, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.
2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Western Blotting: a. Determine the protein concentration of the lysates. b. Denature an equal amount of protein from each sample by boiling in Laemmli buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with 5% BSA or non-fat milk in TBST. e. Incubate the membrane with a primary antibody specific for phospho-Src (Y419) overnight at 4°C. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the signal using a chemiluminescent substrate. h. To normalize, strip the membrane and re-probe with an antibody for total Src.
TGF-β Signaling Inhibition Assay (Phospho-Smad2/3 Western Blot)
This protocol determines the effect of this compound on the TGF-β signaling pathway by measuring the phosphorylation of Smad2 and Smad3.
1. Cell Culture and Treatment: a. Plate cells and allow them to adhere. b. Serum-starve the cells for several hours to reduce basal signaling. c. Pre-treat the cells with this compound or a vehicle control for a specified time. d. Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
2. Cell Lysis and Western Blotting: a. Follow the cell lysis and Western blotting procedures as described in the Src Cellular Autophosphorylation Assay protocol. b. For immunodetection, use a primary antibody that recognizes phosphorylated Smad2 (Ser465/467) and Smad3 (Ser423/425).[3] c. Normalize the results by probing for total Smad2/3.
TGF-β-Dependent Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of the TGF-β/Smad signaling pathway.
1. Transfection: a. Co-transfect cells with a TGF-β-responsive luciferase reporter plasmid (e.g., containing Smad Binding Elements - SBEs) and a control plasmid for normalization (e.g., Renilla luciferase).[4][5]
2. Cell Treatment: a. After transfection, pre-treat the cells with this compound or a vehicle control. b. Stimulate the cells with TGF-β1.
3. Luciferase Assay: a. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[6][7][8] b. The ratio of firefly to Renilla luciferase activity indicates the level of TGF-β-induced transcription.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Mitigating AZM475271-Induced Cellular Stress
Welcome to the technical support center for AZM475271. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential cellular stress induced by the dual Src and TGF-β inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor that targets both the Src family of non-receptor tyrosine kinases and the Transforming Growth Factor-beta (TGF-β) signaling pathway. By inhibiting these pathways, this compound can impact various cellular processes including proliferation, migration, differentiation, and apoptosis.
Q2: What types of cellular stress might be observed when using this compound?
A2: Based on its mechanism of action as a Src and TGF-β inhibitor, treatment with this compound may lead to two primary types of cellular stress:
-
Oxidative Stress: Inhibition of Src family kinases can affect the regulation of reactive oxygen species (ROS) production. Specifically, Src kinases are known to modulate the activity of NADPH oxidase, a key enzyme responsible for generating cellular ROS.
-
Endoplasmic Reticulum (ER) Stress: The TGF-β signaling pathway is interconnected with the unfolded protein response (UPR), a cellular mechanism to cope with ER stress. Inhibition of TGF-β signaling can disrupt this balance and lead to the accumulation of unfolded proteins in the ER, thereby inducing ER stress.
Q3: My cells are showing increased signs of apoptosis after this compound treatment. Is this expected?
A3: Yes, an increase in apoptosis is an expected outcome of this compound treatment in many cancer cell lines. Inhibition of the pro-survival Src and TGF-β pathways can trigger programmed cell death. However, if the level of apoptosis is too high and affecting experimental outcomes, consider titrating the concentration of this compound to find the optimal therapeutic window for your specific cell type.
Q4: How can I determine if my cells are experiencing oxidative stress?
A4: A common method to measure intracellular ROS levels is the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay. This cell-permeable dye becomes fluorescent upon oxidation by ROS. An increase in fluorescence intensity, as measured by flow cytometry or a fluorescence plate reader, indicates elevated ROS levels.
Q5: What are the key markers for detecting ER stress?
A5: ER stress can be monitored by examining the activation of the three main UPR sensors: PERK, IRE1α, and ATF6. A common method is to use Western blotting to detect the phosphorylation of PERK and IRE1α. An increase in the phosphorylated forms of these proteins is a hallmark of ER stress.
Troubleshooting Guides
Issue 1: Excessive Cell Death or Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| High concentration of this compound | Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a concentration range that brackets the reported effective concentrations and select the lowest concentration that achieves the desired biological effect with acceptable viability. |
| Cell line sensitivity | Different cell lines exhibit varying sensitivities to kinase inhibitors. If possible, test the compound on a panel of cell lines to identify those with the desired therapeutic window. |
| Off-target effects | At higher concentrations, the risk of off-target effects increases. Ensure that the observed phenotype is consistent with Src and/or TGF-β inhibition by using appropriate controls, such as other Src or TGF-β inhibitors, or by performing rescue experiments. |
| Induction of Apoptosis | Confirm that the observed cell death is due to apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry. If apoptosis is the intended outcome, this may not require troubleshooting. |
Issue 2: High Levels of Reactive Oxygen Species (ROS)
| Potential Cause | Troubleshooting Steps |
| Src inhibition leading to oxidative imbalance | Measure intracellular ROS levels using a fluorescent probe like DCFDA. |
| To mitigate oxidative stress, consider co-treatment with an antioxidant such as N-acetylcysteine (NAC). Perform a dose-response of the antioxidant to find a concentration that reduces ROS without affecting the primary activity of this compound. | |
| Indirect effects on mitochondrial function | Assess mitochondrial health using assays such as JC-1 to measure mitochondrial membrane potential. |
Issue 3: Evidence of Endoplasmic Reticulum (ER) Stress
| Potential Cause | Troubleshooting Steps |
| Disruption of TGF-β signaling and the Unfolded Protein Response (UPR) | Monitor the activation of UPR pathways by assessing the phosphorylation of key stress sensors like PERK and IRE1α via Western blot. |
| To alleviate ER stress, you can use chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA). As with antioxidants, a dose-response is recommended to find an effective and non-interfering concentration. | |
| Overwhelmed protein folding capacity | If your experimental system involves overexpression of proteins, this can exacerbate ER stress. Ensure that protein expression levels are within a manageable range for the cells. |
Experimental Protocols
Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound. For adherent cells, use a gentle dissociation method.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Measurement of Intracellular ROS using DCFDA Assay
This protocol describes the measurement of intracellular ROS using the fluorescent probe DCFDA.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
DMSO
-
Serum-free cell culture medium
-
Treated and untreated cells
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Prepare a 10 mM stock solution of DCFDA in DMSO.
-
On the day of the experiment, dilute the DCFDA stock solution in pre-warmed serum-free medium to a final working concentration of 10-20 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
After incubation, remove the DCFDA solution and wash the cells twice with PBS.
-
Add PBS or phenol red-free medium to the cells.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry (FITC channel). An increase in fluorescence indicates an increase in intracellular ROS.
Detection of ER Stress Markers by Western Blot
This protocol outlines the detection of phosphorylated PERK and IRE1α by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-PERK, anti-total-PERK, anti-phospho-IRE1α, anti-total-IRE1α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Hypothetical Quantitative Data on this compound-Induced Apoptosis
| Cell Line | This compound (µM) | % Apoptotic Cells (Annexin V+) |
| MDA-MB-231 | 0 (Control) | 5.2 ± 1.1 |
| 1 | 25.8 ± 3.5 | |
| 5 | 62.1 ± 5.2 | |
| Panc-1 | 0 (Control) | 3.8 ± 0.9 |
| 1 | 18.5 ± 2.7 | |
| 5 | 45.3 ± 4.1 |
Table 2: Hypothetical Quantitative Data on this compound-Induced Oxidative and ER Stress
| Marker | Cell Line | This compound (µM) | Fold Change vs. Control |
| ROS Levels (DCFDA) | MDA-MB-231 | 1 | 2.3 ± 0.4 |
| 5 | 4.1 ± 0.7 | ||
| p-PERK / Total PERK | MDA-MB-231 | 1 | 1.8 ± 0.3 |
| 5 | 3.2 ± 0.5 | ||
| p-IRE1α / Total IRE1α | MDA-MB-231 | 1 | 1.5 ± 0.2 |
| 5 | 2.8 ± 0.4 |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for cellular stress.
ensuring complete inhibition of Src activity with AZM475271
Welcome to the technical support center for AZM475271. This resource is designed to help researchers, scientists, and drug development professionals effectively use this compound to ensure complete and specific inhibition of Src kinase activity in their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, small-molecule inhibitor targeting Src family kinases (SFKs). It is also known to inhibit the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2] Due to its dual specificity, it is often referred to as a Src/Abl inhibitor. Its primary use in a research setting is to probe the function of Src signaling pathways in various biological contexts, including cancer cell proliferation, migration, and invasion.[3]
Q2: How can I be certain that this compound is inhibiting Src kinase activity in my cells?
The most common method to verify Src inhibition is to measure the phosphorylation status of Src at its activation loop site, Tyrosine 416 (Tyr418 in human c-Src). A significant reduction in the p-Src (Y416) signal relative to total Src protein levels upon treatment with this compound indicates successful target engagement. This is typically assessed via Western blotting.[4][5] Additionally, you can measure the phosphorylation of known downstream Src substrates, such as FAK at Tyrosine 861 or Paxillin at Tyrosine 118.[6]
Q3: What is a recommended starting concentration and incubation time for this compound?
The optimal concentration and incubation time are highly dependent on the cell type and the specific biological question. Based on published studies, a concentration of 10 µM has been effectively used to inhibit Src in breast cancer cell mammosphere cultures with a 24-hour treatment.[3] However, it is crucial to perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 20 µM) and a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the minimal concentration and duration required to achieve maximal Src inhibition in your specific experimental system.
Q4: Are there any known off-target effects for this compound?
Yes. This compound has been shown to be a potent inhibitor of TGF-β mediated cellular responses.[1][2] This cross-inhibition appears to be independent of its effect on Src and may involve the TGF-β type I receptor.[7] When interpreting results, especially those related to epithelial-mesenchymal transition (EMT), cell motility, and Smad phosphorylation, it is important to consider this off-target activity.[7] Control experiments, such as using another Src inhibitor with a different chemical scaffold or Src-specific siRNA, are recommended to confirm that the observed phenotype is due to Src inhibition.
Troubleshooting Guide
Problem: I am not observing complete inhibition of Src phosphorylation (p-Src Y416) after treatment with this compound.
This is a common issue that can arise from several factors related to the inhibitor, the experimental setup, or the measurement technique. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Workflow for troubleshooting incomplete Src inhibition.
| Step | Action | Detailed Rationale |
| 1. Verify Inhibitor Integrity | Prepare a fresh stock solution of this compound from a new or validated powder. | Small molecule inhibitors can degrade over time, especially in solution. Improper storage (e.g., exposure to light or multiple freeze-thaw cycles) can reduce potency. |
| 2. Optimize Concentration | Perform a dose-response curve. Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) for a fixed time. | The IC50 can vary significantly between cell lines. A full dose-response is necessary to determine the optimal concentration for maximal inhibition in your specific model. |
| 3. Optimize Incubation Time | Perform a time-course experiment. Treat cells with an effective concentration of this compound and harvest at different time points (e.g., 1, 6, 12, 24, 48 hours). | The onset and duration of inhibition can vary. Some pathways may develop resistance or feedback loops over time, leading to reactivation of Src. |
| 4. Assess Cellular Factors | Ensure consistency in cell density and serum concentration. | High cell confluency can sometimes reduce inhibitor effectiveness. Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailable concentration.[8] |
| 5. Validate Western Blot | Confirm that your p-Src and total Src antibodies are specific and working correctly. Run appropriate positive and negative controls. | Poor antibody quality or technical issues with the Western blot (e.g., transfer efficiency, buffer composition) can lead to erroneous conclusions about inhibition. |
| 6. Consider Off-Target Effects | If p-Src is inhibited but the desired phenotype is absent, or if unexpected phenotypes arise, consider off-target effects. | This compound is known to inhibit the TGF-β pathway.[2][7] The observed effect may be due to this or other unknown off-targets. Use a structurally different Src inhibitor or an siRNA approach to confirm Src-specificity. |
Quantitative Data Summary
The following table provides a summary of recommended experimental parameters for this compound based on available literature.
| Parameter | Value / Range | Context | Reference |
| In Vitro Concentration | 10 µM | Inhibition of mammosphere formation in breast cancer cells (MDA-MB 231, MDA-MB 468, MCF7). | [3] |
| Treatment Duration | 24 hours | Used in conjunction with the 10 µM concentration for mammosphere formation assays. | [3] |
| Primary Target | Src Family Kinases (SFKs) | A non-receptor tyrosine kinase central to many signaling pathways. | [1][2] |
| Secondary/Off-Target | Abl Kinase, TGF-β Signaling | Known dual Src/Abl inhibitor; also inhibits TGF-β responses. | [1][2][7] |
Signaling Pathway Visualization
The diagram below illustrates the central role of Src kinase in cellular signaling, showing key upstream activators and downstream effector pathways that are modulated by its activity.
Caption: Simplified overview of the Src signaling pathway.
Experimental Protocols
Protocol 1: Western Blot Analysis of Src Inhibition
This protocol details the steps to measure the inhibition of Src activity by assessing the phosphorylation of Src at Tyr416.
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with vehicle (e.g., DMSO) or varying concentrations of this compound for the desired duration.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold 1X PBS.[9]
-
Lyse cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4][11]
-
Incubate the membrane with a primary antibody against phospho-Src (Tyr416) overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution.
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[11]
-
Strip the membrane and re-probe with a primary antibody for total Src to ensure equal loading.
-
Quantify band intensities using densitometry software. Calculate the ratio of p-Src to total Src for each sample.
-
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on purified Src kinase activity. This example uses an ADP-Glo™ format, which measures ADP production.[12]
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 100mM Tris-HCl, pH 7.2, 125mM MgCl2, 2mM DTT).[13]
-
Dilute purified active Src kinase, a suitable substrate peptide (e.g., Poly-(Glu,Tyr 4:1)), and ATP to their final working concentrations in the kinase buffer.[14]
-
Prepare serial dilutions of this compound in the kinase buffer containing the same final DMSO concentration.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the diluted this compound or vehicle (DMSO).
-
Add the Src kinase and substrate peptide mixture to each well.
-
Initiate the reaction by adding ATP (final concentration typically near the Km for Src, e.g., 10-100 µM).[14]
-
Incubate the plate at 30°C or room temperature for a predetermined time (e.g., 30-60 minutes).[13]
-
-
Signal Detection (ADP-Glo™ Example):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[12]
-
Measure the luminescent signal using a plate reader. The signal positively correlates with kinase activity.
-
-
Data Analysis:
-
Subtract the background (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 3: Cell Viability Assay (MTT/PrestoBlue)
This protocol measures the effect of Src inhibition on cell proliferation or viability.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (ensure final DMSO concentration is consistent and low, e.g., <0.1%).[16]
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).[5]
-
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or a solubilization buffer and read the absorbance at ~570 nm.[5]
-
For PrestoBlue/Resazurin Assay: Add the reagent directly to the culture medium (typically 1:10 dilution).[17] Incubate for 1-4 hours and measure fluorescence (e.g., 550 nm excitation / 580 nm emission).[17]
-
-
Data Analysis:
-
Subtract the background (media only) from all readings.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability versus the log of the this compound concentration and calculate the GI50 (concentration for 50% growth inhibition).
-
References
- 1. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]
- 2. research.uni-luebeck.de [research.uni-luebeck.de]
- 3. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced efficacy of a Src kinase inhibitor in crowded protein solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. addgene.org [addgene.org]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. promega.com [promega.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Kinase activity assays Src and CK2 [protocols.io]
- 15. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZM475271 Dose-Response Curve Analysis
This technical support guide provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting dose-response curve experiments with the Src kinase inhibitor, AZM475271.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and selective inhibitor of Src family kinases.[1] Its primary mechanism of action is to block the phosphorylation activity of kinases such as c-Src, Lck, and c-yes.[1] Src kinases are non-receptor tyrosine kinases that play crucial roles in signal transduction pathways controlling cell division, motility, adhesion, and survival.[2] By inhibiting Src, this compound can reduce tumor cell proliferation and migration, induce apoptosis (programmed cell death), and suppress tumor growth and metastasis.[1][3]
Q2: What are the known IC50 values and effective concentrations for this compound?
A2: The half-maximal inhibitory concentration (IC50) varies depending on the target kinase and the cell line being studied. Published data indicates that this compound is a potent inhibitor with activity in the nanomolar to micromolar range.[1] For specific quantitative data, please refer to the data table below.
Q3: Beyond Src, are other signaling pathways affected by this compound?
A3: Yes, studies have shown that this compound also cross-inhibits tumor-promoting Transforming Growth Factor-beta (TGF-β) signaling.[4] This is evidenced by its ability to inhibit the activation of Smad2 and Smad3, key downstream mediators of the TGF-β pathway.[4] Therefore, this compound may function as a dual inhibitor of both Src and TGF-β signaling pathways.[4]
Q4: What is a recommended starting dose range for an initial dose-response experiment with this compound?
A4: Based on published data, a broad dose range from 0.01 µM to 20 µM is a suitable starting point for most cell-based assays.[1] For cell migration assays in pancreatic cancer cell lines, an effective range has been shown to be 0.1-5 µM.[1] For studies on mammosphere cultures, a concentration of 10 µM has been used.[5] It is always recommended to perform a wide dose-response curve to determine the optimal concentration range for your specific cell line and endpoint.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations and effective dose ranges for this compound from various in vitro studies.
| Target/Assay Type | Cell Line / System | Incubation Time | IC50 / Effective Concentration |
| Kinase Inhibition | c-Src (kinase assay) | N/A | 0.01 µM |
| Lck (kinase assay) | N/A | 0.03 µM | |
| c-yes (kinase assay) | N/A | 0.08 µM | |
| Cell Proliferation | c-Src transfected 3T3 | 24 hours | 0.53 µM |
| A549 (lung carcinoma) | 72 hours | 0.48 µM | |
| L3.6pl (pancreatic cancer) | 48 hours | No significant anti-proliferative effect below 20 µM | |
| Cell Migration | L3.6pl (pancreatic cancer) | 4 hours | 0.1 - 5 µM |
| Src Kinase Activity | L3.6pl (pancreatic cancer) | 4 hours | 1 - 10 µM (Dose-dependent inhibition) |
Data compiled from MedChemExpress.[1]
Signaling Pathway Diagram
Caption: this compound inhibits Src and cross-inhibits the TGF-β receptor signaling pathway.
Experimental Protocols
Protocol: Cell Proliferation/Viability Assay (MTT/XTT-based)
This protocol outlines a method for generating a dose-response curve for this compound using a colorimetric cell viability assay.
1. Materials:
-
Target cell line (e.g., A549, Panc-1)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture-treated plates
-
Phosphate-Buffered Saline (PBS)
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Dosing:
-
Prepare a serial dilution of this compound in complete medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 20 µM).
-
Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest drug concentration) and "no-cell" blank wells (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.[1]
-
-
Assay Readout (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature on a shaker to dissolve the crystals.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
3. Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Normalize the data by setting the average absorbance of the "vehicle control" wells to 100% viability.
-
Plot the normalized percent viability against the log of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.[5]
Dose-Response Experimental Workflow
Caption: Standard workflow for a cell-based dose-response assay.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a calibrated multichannel pipette and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.
-
Possible Cause: "Edge effect" due to evaporation.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. Ensure the incubator has adequate humidity.
-
Possible Cause: Pipetting errors.
-
Solution: Ensure all pipettes are calibrated regularly. Pre-wet pipette tips before aspirating reagents and use a consistent, slow pipetting technique.
Issue 2: The dose-response curve is flat (no inhibitory effect observed).
-
Possible Cause: The drug concentration range is too low.
-
Solution: Based on the data table, some cell lines may require higher concentrations (>20 µM) to see a proliferative effect.[1] Perform the experiment again with a higher dose range.
-
Possible Cause: The selected cell line is resistant to Src inhibition.
-
Solution: Confirm that your cell line expresses active Src kinase. Consider using a positive control compound known to inhibit proliferation in your chosen cell line to validate the assay setup.
-
Possible Cause: Degraded compound.
-
Solution: Check the expiration date and storage conditions of your this compound stock. Prepare fresh dilutions for each experiment.
Issue 3: The dose-response curve does not reach a 0% response (incomplete inhibition).
-
Possible Cause: The maximum drug concentration is not high enough to achieve full inhibition.
-
Solution: Extend the dose-response curve to higher concentrations.
-
Possible Cause: A subpopulation of cells is resistant to the drug's mechanism of action.
-
Solution: This can be a true biological effect. The maximal effect (Emax) of the drug may not be 100% inhibition in this specific biological context.
Issue 4: The IC50 value is inconsistent between experiments.
-
Possible Cause: Variation in cell health or passage number.
-
Solution: Use cells within a consistent, low passage number range for all experiments. Ensure cells are healthy and in a consistent growth phase at the time of seeding.[4]
-
Possible Cause: Differences in incubation times or reagent batches.
-
Solution: Standardize all experimental parameters, including incubation times, reagent lot numbers, and cell seeding densities. Maintain meticulous records for each experiment to track potential sources of variation.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common dose-response assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Effect of Src kinase inhibition on metastasis and tumor angiogenesis in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of AZM475271 and SU6656 as Src Inhibitors
In the landscape of cancer research and drug development, the Src family of non-receptor tyrosine kinases represents a critical target for therapeutic intervention. These kinases play a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Their aberrant activation is a frequent occurrence in many human cancers, making them attractive targets for inhibitor development. This guide provides a detailed comparison of two widely used Src inhibitors, AZM475271 and SU6656, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, selectivity, and experimental applications.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of this compound and SU6656 against various Src family kinases (SFKs) is a key determinant of their utility in research and potential therapeutic applications. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Kinase | This compound IC50 (µM) | SU6656 IC50 (nM) |
| Src Family Kinases | ||
| c-Src | 0.01[1] | 280[1] |
| Lck | 0.03[1] | - |
| c-Yes | 0.08[1] | 20[1] |
| Lyn | - | 130[1] |
| Fyn | - | 170[1] |
| Other Kinases | ||
| TGF-β Pathway | Inhibitory Effect[2] | No significant inhibition[2] |
| Aurora B Kinase | - | Inhibitory Effect |
Summary of Potency Data:
This compound demonstrates high potency against c-Src, Lck, and c-Yes, with IC50 values in the low micromolar to nanomolar range.[1] In contrast, SU6656 exhibits a broader inhibitory profile against the Src family, with particularly strong inhibition of Yes kinase.[1] Notably, this compound has been shown to cross-inhibit the TGF-β signaling pathway, a feature not observed with SU6656.[2] Conversely, SU6656 has been reported to inhibit Aurora B kinase, which may contribute to its effects on cell division.
Signaling Pathways
Both this compound and SU6656 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Caption: this compound inhibits Src kinase and the TGF-β signaling pathway.
Caption: SU6656 inhibits Src family kinases and Aurora B kinase.
Experimental Protocols
To evaluate and compare the efficacy of Src inhibitors like this compound and SU6656, a variety of in vitro and cell-based assays are employed. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 value of an inhibitor against a specific Src family kinase.
-
Materials:
-
Purified recombinant Src family kinase (e.g., c-Src, Lck, Fyn).
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (radiolabeled or non-radiolabeled).
-
Peptide or protein substrate (e.g., poly(Glu, Tyr)4:1).
-
This compound and SU6656 at various concentrations.
-
96-well plates.
-
Scintillation counter or plate reader for detection.
-
-
Procedure:
-
Prepare a reaction mixture containing the purified kinase, kinase buffer, and the specific substrate in each well of a 96-well plate.
-
Add serial dilutions of the inhibitors (this compound or SU6656) to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity using a scintillation counter. For non-radiolabeled methods, an antibody-based detection method (e.g., ELISA) can be used.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value.
-
Caption: Workflow for in vitro kinase assay.
Cell-Based Assays
These assays assess the effect of the inhibitors on cellular processes regulated by Src kinases.
-
Objective: To determine the effect of the inhibitors on cancer cell growth.
-
Materials:
-
Cancer cell line with known Src activity (e.g., MDA-MB-231 breast cancer cells).
-
Cell culture medium and supplements.
-
This compound and SU6656.
-
96-well cell culture plates.
-
Reagents for viability assay (e.g., MTT, WST-1, or CellTiter-Glo).
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or SU6656. Include a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).
-
-
Objective: To evaluate the effect of the inhibitors on the migratory and invasive potential of cancer cells.
-
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively).
-
Cancer cell line.
-
Serum-free and serum-containing medium.
-
This compound and SU6656.
-
Cotton swabs.
-
Staining solution (e.g., crystal violet).
-
Microscope.
-
-
Procedure:
-
Pre-treat cells with the inhibitors for a specified time.
-
Seed the pre-treated cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add serum-containing medium as a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell migration/invasion (e.g., 12-24 hours).
-
Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Compare the number of migrated/invaded cells in the inhibitor-treated groups to the control group.
-
-
Objective: To assess the effect of the inhibitors on the phosphorylation status of Src and its downstream targets.
-
Materials:
-
Cancer cell line.
-
This compound and SU6656.
-
Lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-FAK, anti-total-FAK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the inhibitors for a desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion
Both this compound and SU6656 are valuable tools for investigating the role of Src family kinases in various biological processes. The choice between these inhibitors will depend on the specific research question and the expression profile of Src family kinases in the experimental system. This compound offers high potency against specific Src family members and the added dimension of TGF-β pathway inhibition, making it suitable for studies where dual targeting may be advantageous. SU6656 provides a broader inhibition of the Src family and a distinct effect on Aurora B kinase, which can be beneficial when targeting multiple family members or investigating cell cycle effects is desired. Careful consideration of their respective potency, selectivity, and potential off-target effects is essential for the design of rigorous and reproducible experiments.
References
AZM475271 Specificity for Src Kinases: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount for interpreting experimental results and advancing therapeutic development. This guide provides a comprehensive comparison of AZM475271, a potent Src family kinase inhibitor, with other commonly used alternatives. The following sections present supporting experimental data, detailed protocols for validation, and visualizations of the relevant signaling pathways.
Performance Comparison of Src Kinase Inhibitors
The inhibitory activity of this compound against Src family kinases and a selection of other kinases is summarized below in comparison to other well-known Src inhibitors: Dasatinib, Saracatinib (AZD0530), and PP2. The data, presented as half-maximal inhibitory concentrations (IC50), are compiled from various in vitro kinase assays.
| Kinase | This compound IC50 (nM) | Dasatinib IC50 (nM) | Saracatinib (AZD0530) IC50 (nM) | PP2 IC50 (nM) |
| Src | 5[1] | ~1 | 2.7 | <50[2] |
| c-Yes | 80[3] | - | 15 | - |
| Lck | 30[3] | - | 25 | 4[2] |
| Fyn | - | - | 25 | 5[2] |
| Abl | >10,000 | <1 | 30 | 325[2] |
| c-Kit | >10,000 | 1 | 120 | - |
| EGFR | >10,000 | 8 | 66[4] | 480[2] |
| KDR (VEGFR2) | No inhibition[1] | 8 | 1,600 | - |
| Flt3 | No inhibition[1] | - | >10,000 | - |
| Tie-2 | No inhibition[1] | - | - | - |
Experimental Validation of Src Kinase Inhibition
Validation of an inhibitor's specificity and efficacy is crucial. The following are detailed protocols for two key experimental methods used to assess Src kinase inhibition.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the catalytic activity of purified Src kinase. Both radioactive and non-radioactive methods are commonly employed.
Radiolabeled ATP Method:
-
Reaction Setup : In a microcentrifuge tube, combine the following on ice:
-
Purified active Src kinase (2-20 units).
-
Src substrate peptide (e.g., KVEKIGEGTYGVVYK) to a final concentration of 150 µM.[5]
-
Src Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2).[3]
-
Varying concentrations of this compound or other inhibitors (with DMSO as a vehicle control).
-
-
Pre-incubation : Incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiation : Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the kinase (e.g., 100 µM).[3][6]
-
Incubation : Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.[5]
-
Termination : Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[5]
-
Washing : Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]
-
Quantification : Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Analysis : Calculate the percentage of kinase inhibition at each inhibitor concentration relative to the DMSO control to determine the IC50 value.
Non-Radioactive (Luminescence-Based) Method:
-
Reaction Setup : In a white opaque 96-well plate, add 45 µL of a mix containing kinase buffer, a suitable Src substrate (e.g., Poly-(Glu,Tyr 4:1)), and 100 nM of purified Src kinase.[3] Include wells with varying concentrations of the test inhibitor.
-
Initiation : Start the reaction by adding 5 µL of 100 µM ATP in kinase assay buffer.[3]
-
Incubation : Incubate the plate for 60 minutes at room temperature in the dark.[3]
-
Detection : Add 50 µL of a reagent that measures the remaining ATP, such as Kinase-Glo® Max reagent. This reagent contains luciferase, which produces light in an ATP-dependent manner.
-
Measurement : After a 15-minute stabilization period, measure the luminescence using a plate reader.[3] A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus less inhibition.
-
Analysis : Correlate the luminescence signal with inhibitor concentration to determine the IC50.
Western Blot Analysis of Src Phosphorylation
Western blotting is used to assess the inhibition of Src activity within a cellular context by measuring the phosphorylation status of Src at its activation loop tyrosine (Tyr416).
-
Cell Treatment : Culture cells (e.g., human pancreatic cancer cells or breast cancer cell lines) to 70-80% confluency. Treat the cells with varying concentrations of this compound or other inhibitors for a specified period (e.g., 2-24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis :
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[1]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature 20-30 µg of protein lysate per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Src (Tyr416) (e.g., Cell Signaling Technology #2101) at a 1:1000 dilution in 5% BSA/TBST.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
-
Analysis : To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Src. The level of inhibition is determined by the decrease in the ratio of phosphorylated Src to total Src.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental procedures can aid in understanding the mechanism of action and the validation process.
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro and cellular validation of Src kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinase activity assays Src and CK2 [protocols.io]
- 4. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
A Comparative Analysis of Kinase Inhibitors: AZM475271 vs. PP2
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparative study of two widely used Src family kinase inhibitors, AZM475271 and PP2. We will delve into their mechanisms of action, inhibitory profiles, and cellular effects, supported by quantitative data and detailed experimental protocols.
Introduction
This compound is an orally active and selective inhibitor primarily targeting Src family kinases. It has been shown to induce apoptosis, reduce tumor cell proliferation and migration, and decrease microvessel density in preclinical models. Notably, this compound also exhibits inhibitory effects on TGF-β signaling, although the precise mechanism of this action is not fully elucidated[1][2][3][4][5].
PP2 is a well-established and potent inhibitor of the Src family of tyrosine kinases, including Lck, Fyn, and Hck[6]. While historically considered a selective Src inhibitor, broader kinase profiling has revealed that PP2 can inhibit a number of other kinases, challenging its specificity[6]. Furthermore, studies have demonstrated that PP2 can directly inhibit the transforming growth factor-beta (TGF-β) type I receptor (TβRI), a key component of the TGF-β signaling pathway[1][7].
Mechanism of Action
Both this compound and PP2 are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of their target kinases, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency (IC50) of this compound and PP2 against various kinases. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Activity (IC50) of this compound against Selected Kinases
| Kinase | IC50 (µM) |
| c-Src | 0.01 |
| Lck | 0.03 |
| c-Yes | 0.08 |
Table 2: Inhibitory Activity (IC50) of PP2 against Selected Kinases
| Kinase | IC50 (nM) |
| Lck | 4[8][9] |
| Fyn | 5[8][9] |
| Hck | 5 |
| Src | 100[9] |
| EGFR | 480[10] |
| TβRI (ALK5) | ~100[7] |
| PTK6 | 50[11] |
| ZAP-70 | >100,000 |
| JAK2 | >50,000 |
Cellular Effects and Off-Target Activity
This compound:
-
Inhibits proliferation of c-Src transfected fibroblast cells (IC50 = 0.53 µM) and A549 lung cancer cells (IC50 = 0.48 µM).
-
Effectively blocks TGF-β1-induced chemokinesis in Panc-1 pancreatic cancer cells in a dose-dependent manner[2].
-
Inhibits TGF-β1-induced upregulation of genes associated with epithelial-mesenchymal transition (EMT) and invasion, such as MMP2, MMP9, N-cadherin, and vimentin[2].
-
The mechanism of its anti-TGF-β effect is not fully understood but it has been shown to inhibit the activation of Smad2 and Smad3[2][5].
PP2:
-
Induces growth inhibition in a variety of cancer cell lines, including colon, liver, and breast cancer[12].
-
Has been shown to down-regulate the phosphorylation of Src at Tyr416 and the epidermal growth factor receptor (EGFR) at Tyr845 and Tyr1173 in cervical cancer cells[10][12].
-
Directly inhibits the kinase activity of the TGF-β type I receptor (TβRI/ALK5), thereby blocking TGF-β/Smad signaling independently of its effects on Src[1][7]. This dual inhibitory action should be considered when interpreting experimental results.
-
Recent broader kinase profiling has revealed that PP2 is less selective than previously thought and can inhibit a significant number of other kinases with similar affinities to its primary targets[6].
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by this compound and PP2.
Caption: Simplified Src signaling pathway and points of inhibition by this compound and PP2.
Caption: TGF-β signaling pathway and the distinct inhibitory actions of PP2 and this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound and PP2 stock solutions (in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well assay plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their final desired concentrations in kinase reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Inhibitor Dilution: Perform serial dilutions of this compound and PP2 in DMSO to create a range of concentrations for testing. Also, prepare a DMSO-only control.
-
Assay Setup: Add a small volume (e.g., 1-5 µL) of the serially diluted inhibitors or DMSO to the wells of the 96-well plate.
-
Add Kinase: Add the diluted kinase solution to each well and gently mix.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction and Detect Signal: Stop the reaction and measure the kinase activity according to the manufacturer's protocol for the chosen detection system (e.g., by measuring ADP production with the ADP-Glo™ kit).
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Western Blot Analysis of Src Phosphorylation
This protocol is for assessing the phosphorylation status of Src at its activating tyrosine residue (Tyr416) in cultured cells following inhibitor treatment.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound and PP2 stock solutions (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with varying concentrations of this compound, PP2, or DMSO (vehicle control) for the desired duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-Src or anti-total-Src) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Src and total Src in each sample.
Cell Viability (MTT) Assay
This colorimetric assay measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound and PP2 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound, PP2, or DMSO (vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the DMSO-treated control cells.
Conclusion
Both this compound and PP2 are potent inhibitors of Src family kinases with demonstrated anti-proliferative and anti-migratory effects in various cancer cell lines. However, they exhibit important differences in their selectivity profiles and off-target activities.
This compound appears to be a more selective Src family kinase inhibitor, though its effects on the TGF-β pathway warrant further investigation to determine the precise mechanism.
PP2 , while a powerful tool for studying Src-dependent processes, has a broader kinase inhibition profile and a known direct inhibitory effect on the TGF-β type I receptor. This polypharmacology necessitates careful experimental design and interpretation of results. When using PP2 to investigate the role of Src in TGF-β signaling, it is crucial to include controls that can distinguish between its effects on Src and its direct effects on the TGF-β receptor.
The choice between this compound and PP2 should be guided by the specific research question, the cellular context, and a thorough understanding of their respective pharmacological profiles. For studies requiring high selectivity for Src family kinases, this compound may be the more appropriate choice. Conversely, the dual inhibitory nature of PP2 on both Src and TGF-β signaling could be advantageous in certain therapeutic contexts, but requires careful consideration of its off-target effects in mechanistic studies.
References
- 1. The Src family kinase inhibitors PP2 and PP1 block TGF-beta1-mediated cellular responses by direct and differential inhibition of type I and type II TGF-beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]
- 5. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 10. Src family kinase inhibitor PP2 efficiently inhibits cervical cancer cell proliferation through down-regulating phospho-Src-Y416 and phospho-EGFR-Y1173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
AZM475271: A Comparative Analysis of its Cross-Reactivity with Other Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
AZM475271 is a potent, orally active, and selective inhibitor of the Src family of non-receptor tyrosine kinases. It has been investigated for its therapeutic potential in various cancers due to the central role of Src kinases in signaling pathways that control cell proliferation, survival, migration, and angiogenesis. This guide provides a comparative analysis of the cross-reactivity of this compound with other tyrosine kinases, supported by available experimental data. Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its efficacy and potential off-target effects.
Executive Summary
This compound is primarily a Src family kinase inhibitor, demonstrating high potency against c-Src, Lck, and c-Yes. Emerging evidence strongly suggests a significant cross-reactivity with the Transforming Growth Factor-beta (TGF-β) signaling pathway, positioning it as a potential dual Src/TGF-β inhibitor. While comprehensive public data on its interaction with a broad kinase panel is limited, a comparative analysis with the structurally and functionally similar Src inhibitor, Saracatinib (AZD0530), provides valuable insights into its likely selectivity profile. This guide presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Cross-Reactivity Profile of this compound
Available data indicates that this compound is highly potent against key members of the Src kinase family.
| Kinase | IC50 (µM) |
| c-Src | 0.01[1] |
| Lck | 0.03[1] |
| c-Yes | 0.08[1] |
Table 1: Inhibitory activity of this compound against selected Src family kinases.
Comparative Analysis with Saracatinib (AZD0530)
Due to the limited public availability of a broad kinase panel screening for this compound, the selectivity profile of Saracatinib (AZD0530), a well-characterized Src inhibitor with a similar mechanism of action, is presented below for comparative purposes. This provides an illustrative example of the expected cross-reactivity profile for a potent Src inhibitor.
| Kinase Family | Kinase | IC50 (nM) |
| Src Family | c-Src | 2.7[2][3][4][5] |
| Lck | <4[3][4][5] | |
| c-YES | 4[3][4][5] | |
| Lyn | 5[3][5] | |
| Fyn | 4-10[2][3][6] | |
| Fgr | 4-10[2][3][6] | |
| Blk | 11[4] | |
| Abl Family | Abl | 30[4] |
| Receptor Tyrosine Kinases | EGFR (L858R) | 5[4][5] |
| EGFR (L861Q) | 4[3][5] | |
| c-Kit | 200[4] | |
| Other | CSK | >1000[4] |
| CDK2 | 10000[4] |
Table 2: Inhibitory profile of Saracatinib (AZD0530) against a panel of tyrosine kinases. This data is provided as a reference to illustrate the potential selectivity of a potent Src inhibitor like this compound.
Cross-Reactivity with TGF-β Signaling
Multiple studies have highlighted the potent inhibitory effect of this compound on TGF-β-mediated cellular responses.[2][7] This suggests a significant cross-reactivity with the TGF-β receptor kinases. This compound has been shown to block TGF-β1-induced cell migration and signaling in pancreatic cancer cells.[6][8] This dual inhibition of both Src and TGF-β pathways may offer a therapeutic advantage in preventing tumor progression and metastasis.[2][7][8]
Signaling Pathways
The following diagrams illustrate the primary signaling pathway of Src kinases and the cross-reactivity of this compound with the TGF-β signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Saracatinib (AZD0530) | Src inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. Saracatinib (AZD0530) | Src inhibitor | TargetMol [targetmol.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
AZM475271: A Comparative Analysis of Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
This guide offers a comprehensive comparison of the efficacy of AZM475271, a selective Src kinase inhibitor, across various cancer cell lines. The information is tailored for researchers, scientists, and professionals in drug development, providing objective data and detailed experimental methodologies to support further investigation into this promising anti-cancer agent.
Dual-Targeting Mechanism of Action: Inhibiting Src and TGF-β Signaling
This compound is an orally active and selective inhibitor of Src family kinases (SFKs), including c-Src, Lck, and c-yes. Beyond its primary target, research has revealed that this compound also exhibits cross-inhibitory effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway. This dual-inhibitory capability is significant, as both Src and TGF-β pathways are crucial in tumor progression, epithelial-mesenchymal transition (EMT), cell migration, and metastasis.
The following diagrams illustrate the points of intervention of this compound in these critical signaling cascades.
Caption: this compound inhibits the activation of Src and its downstream signaling pathways.
Caption: this compound cross-inhibits the TGF-β signaling pathway.
Comparative Efficacy in Cancer Cell Lines
The anti-proliferative and anti-migratory effects of this compound have been evaluated in various cancer cell lines, primarily focusing on pancreatic and breast cancer.
Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
In PDAC-derived cell lines, this compound has demonstrated significant effects on processes related to metastasis.
| Cell Line | Assay | Concentration | Effect | Reference |
| Panc-1 | Chemokinesis | Dose-dependent | Effective blockade of TGF-β1-induced cell migration. | |
| Gene Expression (qRT-PCR) | Not specified | Inhibition of TGF-β1-induced upregulation of MMP2, MMP9, N-cadherin, and vimentin. | ||
| Luciferase Reporter Assay | Not specified | Inhibition of TGF-β1-dependent reporter gene activity. | ||
| Western Blot | Not specified | Inhibition of TGF-β1-induced phosphorylation of Smad2 and Smad3. | ||
| Colo357 | General | Not specified | Used in studies evaluating TGF-β responses to this compound. |
Breast Cancer Cell Lines
This compound has been shown to target cancer stem cell-like properties in breast cancer cell lines.
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-231 | Mammosphere Formation | 10 μM | Reduction of mammosphere forming potential. | |
| MDA-MB-468 | Mammosphere Formation | 10 μM | Reduction of mammosphere forming potential. | |
| MCF7 | Mammosphere Formation | 10 μM | Reduction of mammosphere forming potential. |
Comparison with Alternative Src Inhibitors
A key differentiating feature of this compound is its ability to inhibit TGF-β signaling, an effect not shared by all Src inhibitors.
| Inhibitor | Target(s) | Key Comparative Finding | Reference |
| This compound | Src, TGF-β Receptor | Inhibits both Src-mediated and TGF-β-mediated pro-metastatic responses. | |
| SU6656 | Src family kinases | Did not inhibit TGF-β1-induced upregulation of EMT markers or Smad activation. | |
| Dasatinib | Src, Abl, TGF-β | Also demonstrates dual inhibition of Src and TGF-β signaling. | |
| Saracatinib (AZD0530) | Src | A potent Src inhibitor, but its effects on the TGF-β pathway in comparison to this compound are less clear. |
Detailed Experimental Protocols
The following methodologies are provided to facilitate the replication and further investigation of the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Transwell Migration Assay
-
Objective: To assess the effect of this compound on cancer cell migration.
-
Procedure:
-
Pre-coat the inserts of a transwell chamber (e.g., 8 µm pore size) with an appropriate extracellular matrix protein if assessing invasion. For migration, no coating is necessary.
-
Plate cancer cells in serum-free media in the upper chamber.
-
Add media containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove non-migrated cells from the top of the insert.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the number of migrated cells under a microscope.
-
Western Blot for EMT Markers
-
Objective: To analyze the effect of this compound on the expression of epithelial and mesenchymal protein markers.
-
Procedure:
-
Treat cancer cells with TGF-β1 in the presence or absence of this compound.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Experimental and Logical Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
Validating the Inhibition of Lck and c-Yes by AZM475271: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of AZM475271 against the non-receptor tyrosine kinases Lck and c-Yes. The performance of this compound is benchmarked against other well-characterized kinase inhibitors, supported by quantitative experimental data and detailed methodologies.
Data Presentation: Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and alternative inhibitors against Lck and c-Yes, as determined by in vitro biochemical assays.
| Kinase Target | This compound[1] | Dasatinib[2] | Saracatinib (AZD0530)[3] | Bosutinib |
| Lck | 30 nM | <1.1 nM | 4-10 nM | 1.2 nM (for Src) |
| c-Yes | 80 nM | <1.1 nM | 4-10 nM | Not Available |
Signaling Pathways
Lck and c-Yes are members of the Src family of kinases and play crucial roles in distinct cellular signaling pathways. Understanding these pathways is essential for contextualizing the effects of their inhibition.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is typically performed using in vitro biochemical assays. Two common methods are the LanthaScreen® Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.
Principle: A fluorescently labeled ATP-competitive ligand (tracer) binds to the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase. When the tracer and antibody are bound to the kinase, FRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.
General Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled anti-tag antibody, fluorescent tracer, and a serial dilution of the test compound (e.g., this compound) in assay buffer.
-
Assay Plate Setup: Add the test compound dilutions to a 384-well plate.
-
Kinase/Antibody Addition: Add the kinase/antibody mixture to all wells.
-
Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay
This is a luminescent assay that measures the amount of ADP produced in a kinase reaction.
Principle: The kinase reaction is performed with ATP and a suitable substrate. After the reaction, the remaining ATP is depleted. Then, the ADP produced is converted back to ATP, which is used in a luciferase reaction to generate a luminescent signal that is proportional to the amount of ADP formed and thus, the kinase activity.
General Protocol:
-
Kinase Reaction: In a multiwell plate, combine the kinase (Lck or c-Yes), a suitable substrate, ATP, and a serial dilution of the inhibitor (e.g., this compound). Incubate to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor using a biochemical kinase assay.
References
Next-Generation Src Inhibitors Demonstrate Enhanced Efficacy and Selectivity Over AZM475271
A new wave of Src family kinase (SFK) inhibitors, including saracatinib (AZD0530), dasatinib, and eCF506, exhibit significant improvements in potency and selectivity compared to the earlier generation inhibitor, AZM475271. These advancements offer researchers more precise tools to dissect Src signaling and present promising avenues for therapeutic development.
Src, a non-receptor tyrosine kinase, is a key signaling node in various cellular processes, including proliferation, migration, and survival. Its aberrant activation is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention. While this compound has been a valuable research tool, the development of next-generation inhibitors with distinct mechanisms of action and improved pharmacological profiles marks a significant step forward in the field.
Comparative Efficacy of Src Inhibitors
The enhanced efficacy of next-generation Src inhibitors is evident from their lower half-maximal inhibitory concentrations (IC50) against Src kinase and other SFKs. Notably, eCF506 emerges as a highly potent inhibitor with sub-nanomolar efficacy.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Key Off-Targets |
| This compound | c-Src, Lck, c-Yes | 10, 30, 80[1] | Flt3, KDR, Tie-2 (no significant activity)[2] |
| Saracatinib (AZD0530) | c-Src, c-Yes, Fyn, Lyn, Blk, Fgr, Lck | 2.7 - 11[3] | Abl (less active), EGFR (L858R, L861Q)[4][5] |
| Dasatinib | Src, Abl, c-Kit | 0.8, <1, 79[4][6] | PDGFR, Ephrin receptors[7] |
| eCF506 | YES1/SRC | <0.5[4][8] | ABL (>950-fold less active than against SRC)[8] |
Mechanism of Action and Improved Selectivity
Next-generation inhibitors not only show increased potency but also exhibit refined mechanisms of action and greater selectivity. For instance, eCF506 uniquely locks Src into its inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions.[9] This mode of action contributes to its high selectivity, with over 950-fold greater activity against Src compared to Abl kinase.[8] This is a significant advantage over dual Src/Abl inhibitors like dasatinib, as Abl can act as a tumor suppressor in some contexts.[9]
Saracatinib also demonstrates high selectivity for the Src family kinases over other tyrosine kinases.[3] While it does inhibit Abl, it is less potent against it compared to its activity against Src.[4][5] Dasatinib, a multi-targeted inhibitor, is highly potent against both Src and Abl, as well as other kinases like c-Kit.[4][6] This broader activity can be beneficial in certain contexts but may also lead to more off-target effects.
Experimental Data and Methodologies
The improved efficacy of these next-generation inhibitors has been demonstrated in various preclinical studies, including cell-based assays and in vivo tumor models.
Key Experiments:
-
Kinase Inhibition Assays: These assays directly measure the ability of an inhibitor to block the enzymatic activity of Src. A common method involves quantifying the phosphorylation of a peptide substrate.
-
Cellular Phosphorylation Assays: Western blotting is frequently used to assess the phosphorylation status of Src at key tyrosine residues (e.g., Tyr416 for activation) within cells, providing a direct readout of inhibitor efficacy in a cellular context.
-
Cell Proliferation Assays: Assays such as MTT or PrestoBlue are used to determine the effect of inhibitors on cancer cell growth and viability.
-
Cell Migration and Invasion Assays: These assays, often performed using Transwell chambers, evaluate the ability of inhibitors to block the metastatic potential of cancer cells.
-
In Vivo Tumor Models: Xenograft or syngeneic mouse models are used to assess the anti-tumor efficacy of Src inhibitors in a living organism.
Below are detailed protocols for some of these key experiments.
Experimental Protocols:
1. Western Blotting for Src Phosphorylation
-
Cell Culture and Treatment: Seed cancer cells with active Src signaling (e.g., MDA-MB-231) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of the Src inhibitors or a vehicle control (DMSO) for a specified time.
-
Protein Lysate Preparation: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates on an SDS-polyacrylamide gel and transfer them to a PVDF membrane. Block the membrane and then incubate it with primary antibodies specific for phospho-Src (Tyr416) and total Src.
-
Detection and Analysis: Use an HRP-conjugated secondary antibody and an ECL substrate to detect the protein bands. Quantify the band intensities to determine the ratio of phosphorylated Src to total Src.
2. Cell Proliferation Assay (MTT)
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).
3. In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the Src inhibitors (e.g., by oral gavage) and vehicle control daily.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers of Src inhibition).
Visualizing the Landscape of Src Inhibition
To better understand the context of Src inhibition, the following diagrams illustrate the Src signaling pathway, a typical experimental workflow for comparing inhibitors, and the logical progression of inhibitor development.
Caption: A simplified diagram of the Src signaling pathway.
Caption: Workflow for assessing Src inhibitor efficacy.
Caption: Logical relationship of Src inhibitor generations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Src Inhibition | Src Inhibitor Review [selleckchem.com]
- 5. Saracatinib (AZD0530) | Src inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Dasatinib | Src inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AZM475271: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the disposal of AZM475271, a potent c-Src kinase inhibitor, alongside essential safety information and experimental context to support your research endeavors.
Core Safety and Disposal Protocols
The primary source for chemical safety and disposal information is the Safety Data Sheet (SDS) provided by the manufacturer. For this compound (CAS Number: 476159-98-5), the SDS outlines the necessary precautions and disposal methods.
Disposal Procedure:
-
Consult Local Regulations: Chemical disposal regulations can vary significantly by region and institution. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal guidelines.
-
Waste Classification: Unused or waste this compound should be treated as hazardous chemical waste.
-
Containment:
-
Solid Form: Keep the compound in its original, tightly sealed container. If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.
-
Solutions: If this compound is in a solvent, the entire solution should be disposed of as hazardous waste. Do not pour solutions down the drain. The waste container must be compatible with the solvent used.
-
-
Labeling: Clearly label the waste container with the chemical name ("this compound"), CAS number (476159-98-5), and any associated hazards (e.g., "Toxic," "Hazardous Waste").
-
Storage: Store waste containers in a designated, secure area away from incompatible materials, pending collection by a licensed hazardous waste disposal service.
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or a suitable laboratory detergent) and dispose of the cleaning materials as hazardous waste.
Quantitative Data Summary
This compound has been shown to be a potent inhibitor of several kinases. The following table summarizes its inhibitory activity (IC₅₀ values) against various targets.
| Target Kinase | IC₅₀ (µM) |
| c-Src | 0.01 |
| Lck | 0.03 |
| c-Yes | 0.08 |
| VEGFR2 | 0.7 |
The compound has also demonstrated anti-proliferative effects in different cell lines.[1]
| Cell Line | IC₅₀ (µM) |
| NIH3T3 fibroblasts | 0.5 |
| PC3 (prostate cancer) | 32 |
| DU145 (prostate cancer) | 16 |
| A549 (lung cancer) | 17 |
Experimental Context: Signaling Pathway Inhibition
This compound primarily functions by inhibiting the c-Src tyrosine kinase, a key regulator of various cellular processes, including proliferation, differentiation, and migration. The diagram below illustrates the simplified signaling pathway affected by this compound.
Caption: Inhibition of the c-Src signaling pathway by this compound.
Experimental Workflow: In Vitro Kinase Assay
To determine the inhibitory activity of this compound, a common experimental method is an in vitro kinase assay. The following diagram outlines a typical workflow for such an experiment.
Caption: A typical workflow for an in vitro kinase inhibition assay.
By adhering to these disposal procedures and understanding the experimental context of this compound, researchers can maintain a safe laboratory environment while advancing their scientific discoveries. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Comprehensive Safety and Handling Guide for AZM475271
Disclaimer: AZM475271 is a fictional compound. The following information is a template based on general best practices for handling potent, hazardous chemical compounds in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle.
This guide provides essential safety and logistical information for the handling and disposal of the hypothetical compound this compound, designed for researchers, scientists, and drug development professionals.
Hazard Profile and Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling potentially hazardous compounds like this compound. The following table summarizes the recommended PPE based on the nature of the task and the associated risk level.
Table 1: Recommended Personal Protective Equipment (PPE) for this compound
| Task | Risk Level | Required PPE | Recommended PPE |
| Weighing and preparing stock solutions | High | - Nitrile or neoprene gloves (double-gloved)- Lab coat with tight cuffs- ANSI Z87.1 compliant safety glasses with side shields- Face shield- NIOSH-approved respirator (e.g., N95 or higher) | - Disposable sleeves- Chemical-resistant apron |
| Diluting solutions and routine handling | Medium | - Nitrile or neoprene gloves- Lab coat- ANSI Z87.1 compliant safety glasses with side shields | - Face shield if splashing is possible |
| In vitro and in vivo administration | Medium to High | - Nitrile or neoprene gloves- Lab coat- Safety glasses with side shields | - Respirator and face shield depending on the route of administration |
| Waste disposal | High | - Nitrile or neoprene gloves (double-gloved)- Lab coat- Safety glasses with side shields- Face shield | - Chemical-resistant apron |
Experimental Protocols: Safe Handling Procedures
Adherence to standardized protocols is essential to minimize exposure and ensure a safe laboratory environment.
1. Weighing and Stock Solution Preparation:
-
Step 1: Conduct all weighing and handling of solid this compound within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Step 2: Don the required PPE as outlined in Table 1.
-
Step 3: Use a dedicated set of spatulas and weighing paper.
-
Step 4: Carefully transfer the weighed compound to a suitable container for dissolution.
-
Step 5: Add the solvent slowly to avoid splashing.
-
Step 6: Cap the container securely and label it appropriately with the compound name, concentration, date, and hazard symbols.
-
Step 7: Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol followed by water) after completion.
2. General Handling and Dilutions:
-
Step 1: Always handle solutions of this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Step 2: Wear appropriate PPE as specified in Table 1.
-
Step 3: Use calibrated pipettes and tips for accurate dilutions.
-
Step 4: Avoid creating aerosols by dispensing liquids gently against the inner wall of the receiving vessel.
-
Step 5: Clearly label all diluted solutions.
Emergency Procedures and Disposal Plan
A clear plan for emergencies and waste disposal is mandatory for a safe laboratory.
Table 2: Emergency and Disposal Plan for this compound
| Situation | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Flush the affected area with copious amounts of water for at least 15 minutes.- Seek medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the affected person to fresh air.- If breathing is difficult, provide oxygen.- Seek medical attention. |
| Ingestion | - Do NOT induce vomiting.- Rinse the mouth with water.- Seek immediate medical attention. |
| Spill | - Evacuate the immediate area.- Alert others and the lab supervisor.- Use a chemical spill kit appropriate for the solvent used.- Absorb the spill with inert material and place it in a sealed container for disposal. |
| Disposal | - Dispose of all solid and liquid waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.- Do not dispose of it down the drain. |
Visual Guides and Workflows
The following diagrams illustrate key decision-making processes for handling this compound.
Caption: Workflow for selecting appropriate PPE based on task risk level.
Caption: Decision-making flowchart for emergency response to exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
